Letermovir
Descripción
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
2-[(4S)-8-fluoro-2-[4-(3-methoxyphenyl)piperazin-1-yl]-3-[2-methoxy-5-(trifluoromethyl)phenyl]-4H-quinazolin-4-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28F4N4O4/c1-40-20-6-3-5-19(16-20)35-11-13-36(14-12-35)28-34-27-21(7-4-8-22(27)30)23(17-26(38)39)37(28)24-15-18(29(31,32)33)9-10-25(24)41-2/h3-10,15-16,23H,11-14,17H2,1-2H3,(H,38,39)/t23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWYSMLBETOMXAG-QHCPKHFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(F)(F)F)N2C(C3=C(C(=CC=C3)F)N=C2N4CCN(CC4)C5=CC(=CC=C5)OC)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C(F)(F)F)N2[C@H](C3=C(C(=CC=C3)F)N=C2N4CCN(CC4)C5=CC(=CC=C5)OC)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28F4N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40238683 | |
| Record name | Letermovir | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40238683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
572.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
917389-32-3 | |
| Record name | Letermovir | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=917389-32-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Letermovir [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0917389323 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Letermovir | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12070 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Letermovir | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40238683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4S)-2-{8-Fluoro-2-[4-(3-methoxyphenyl)piperazin-1-yl]-3-[2-methoxy-5-(trifluoromethyl)phenyl]-3,4-dihydroquinazolin-4-yl}acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LETERMOVIR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1H09Y5WO1F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Unraveling the Molecular Machinery: The Discovery of Letermovir's Mechanism of Action
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Letermovir (Prevymis®) represents a paradigm shift in the management of cytomegalovirus (CMV) infections, particularly in immunocompromised patient populations such as allogeneic hematopoietic stem cell transplant (HSCT) recipients.[1][2] As a first-in-class antiviral agent, its novel mechanism of action distinguishes it from previous CMV therapies that primarily target the viral DNA polymerase.[3] This specificity not only confers activity against CMV strains resistant to older drugs but also offers a favorable safety profile, notably lacking the myelosuppression and nephrotoxicity associated with earlier treatments.[4][5] This in-depth guide elucidates the pivotal experiments and methodologies that were instrumental in discovering and characterizing this compound's unique mechanism of action, providing a technical roadmap for researchers in antiviral drug development.
Core Mechanism: Inhibition of the CMV DNA Terminase Complex
This compound exerts its antiviral effect by specifically targeting the human cytomegalovirus (HCMV) DNA terminase complex, an essential enzymatic machinery for the virus.[6][7] This complex is responsible for the critical late-stage steps in viral replication: the cleavage of long, concatemeric viral DNA into individual, genome-length units and their subsequent packaging into pre-formed viral capsids.[8] By inhibiting this process, this compound prevents the formation of mature, infectious virions.[9]
The CMV terminase complex is composed of several protein subunits, with pUL51, pUL56, and pUL89 being key components.[6][10] Through a series of elegant experiments, the primary target of this compound was identified as the pUL56 subunit of this complex.[3][9]
Key Experimental Discoveries
The elucidation of this compound's mechanism of action was not a single discovery but rather a cascade of interconnected experimental findings. The following sections detail the critical experiments that pinpointed the drug's target and mode of inhibition.
Target Identification through Resistance Selection and Genotyping
A cornerstone in identifying the target of a novel antiviral is the generation and characterization of drug-resistant viral mutants. The principle is straightforward: mutations that confer resistance to a drug are likely to be located in the gene encoding the drug's target protein.
Experimental Protocol: In Vitro Resistance Selection
The protocol for selecting this compound-resistant CMV strains generally involves the following steps:
-
Viral Culture: Human foreskin fibroblasts (HFFs) or other permissive cell lines are infected with a laboratory strain of HCMV (e.g., AD169 or Towne).
-
Drug Exposure: The infected cells are cultured in the presence of a low concentration of this compound, typically at or slightly above the 50% effective concentration (EC50).
-
Serial Passage: The supernatant from cultures that exhibit viral breakthrough (cytopathic effect, or CPE) is used to infect fresh cell cultures.
-
Dose Escalation: With each subsequent passage, the concentration of this compound is incrementally increased (e.g., doubled).[1]
-
Plaque Purification: Once a virus population demonstrates robust growth at high this compound concentrations, individual viral clones are isolated through plaque purification. This ensures a genetically homogenous population for further analysis.
-
Genotypic Analysis: The purified, resistant viral DNA is extracted, and the genes encoding the subunits of the terminase complex (UL51, UL56, and UL89) are sequenced to identify mutations not present in the wild-type parental virus.[11][12]
Initial and subsequent resistance selection studies consistently identified mutations in the UL56 gene of this compound-resistant CMV strains.[3][11] This provided the first strong evidence that the pUL56 subunit of the terminase complex was the primary target of this compound.
Confirmation of Resistance-Conferring Mutations via Marker Transfer
The presence of a mutation in a resistant virus does not, by itself, prove that the mutation is responsible for the resistance phenotype. To establish a causal link, a technique known as marker transfer is employed.
Experimental Protocol: Marker Transfer
-
Recombinant Virus Construction: A wild-type CMV laboratory strain is used to generate a recombinant virus that contains only the specific mutation of interest identified in the resistant strain. This is typically achieved through homologous recombination using a bacterial artificial chromosome (BAC) containing the CMV genome.
-
Phenotypic Analysis: The newly created recombinant virus, carrying the single point mutation, is then tested for its susceptibility to this compound using a plaque reduction or yield reduction assay.
-
Comparison: The EC50 value of the recombinant virus is compared to that of the wild-type virus. A significant increase in the EC50 for the mutant virus confirms that the specific mutation is sufficient to confer resistance to this compound.[11]
Marker transfer experiments have definitively confirmed that specific mutations in the UL56 gene are responsible for this compound resistance.[3][11]
Demonstration of the Effect on Viral DNA Processing
With the target identified as the terminase complex, the next step was to demonstrate how this compound's interaction with this complex affects viral replication. The hypothesis was that the drug inhibits the cleavage of concatemeric viral DNA.
Experimental Protocol: Functional Viral DNA Cleavage Assay
This assay, often utilizing Southern blotting, directly visualizes the state of viral DNA within infected cells.
-
Infection and Treatment: HFFs are infected with HCMV and treated with either this compound, a control compound (e.g., a DNA polymerase inhibitor like ganciclovir), or no drug.
-
DNA Extraction: At a late time point post-infection, total DNA is extracted from the infected cells.
-
Restriction Digest: The extracted DNA is digested with a specific restriction enzyme (e.g., KpnI) that cuts the viral genome at defined sites. The choice of enzyme is critical, as it is selected to produce different sized fragments for cleaved, unit-length genomes versus uncleaved concatemeric DNA.
-
Southern Blotting: The digested DNA fragments are separated by size via gel electrophoresis and transferred to a membrane. A labeled DNA probe specific to a terminal region of the CMV genome is then used to visualize the viral DNA fragments.
-
Analysis: In untreated or control-treated cells, both fragments corresponding to concatemeric DNA and cleaved, unit-length genomes are visible. In this compound-treated cells, there is a marked reduction or absence of the fragment representing cleaved, unit-length genomes and an accumulation of the fragment corresponding to the uncleaved concatemers.[9]
This experiment provided direct evidence that this compound's mechanism of action is the inhibition of viral DNA concatemer processing, a key function of the terminase complex.[9]
Quantitative Data Summary
The antiviral activity of this compound and the degree of resistance conferred by various mutations are quantified by the 50% effective concentration (EC50) and the resistance index (RI), which is the ratio of the mutant EC50 to the wild-type EC50.
| CMV Strain/Mutant | EC50 (nM) * | Resistance Index (RI) | Reference |
| Wild-Type (AD169/Towne) | 2.1 - 2.9 | - | [7][11] |
| pUL56 Mutations | |||
| V231L | - | ~10 | [2] |
| V236M | - | 32 - 46 | [12][13] |
| L241P | 470 | 160 | [11] |
| T244K | - | 3.3 | [13] |
| F261L | - | Low-grade | [2] |
| C325F/R/W/Y | - | >3,000 - >8,000 | [2][13] |
| R369S/T | 110 | 38 | [11][12] |
| pUL51 Mutations | |||
| A95V | - | 13.8 | [14] |
*EC50 values can vary slightly between studies due to different assay conditions.
Visualizing the Mechanism and Discovery Workflow
The following diagrams, generated using the DOT language, illustrate the key pathways and experimental logic in the discovery of this compound's mechanism of action.
Caption: CMV replication cycle and the inhibitory action of this compound on the terminase complex.
References
- 1. Geno- and Phenotypic Characterization of Human Cytomegalovirus Mutants Selected In Vitro after this compound (AIC246) Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. This compound use may impact on the Cytomegalovirus DNA fragmentation profile in plasma from allogeneic hematopoietic stem cell transplant recipients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. unmc.edu [unmc.edu]
- 5. This compound and inhibitors of the terminase complex: a promising new class of investigational antiviral drugs against human cytomegalovirus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 7. What is the mechanism of this compound? [synapse.patsnap.com]
- 8. In Vitro Drug Combination Studies of this compound (AIC246, MK-8228) with Approved Anti-Human Cytomegalovirus (HCMV) and Anti-HIV Compounds in Inhibition of HCMV and HIV Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound Treatment of Human Cytomegalovirus Infection Antiinfective Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Novel Anticytomegalovirus Compound AIC246 (this compound) Inhibits Human Cytomegalovirus Replication through a Specific Antiviral Mechanism That Involves the Viral Terminase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound Resistance in Hematopoietic Stem Cell Transplant Recipients: The Risks Associated with Cytomegalovirus Prophylaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. First clinical description of this compound resistance mutation in cytomegalovirus UL51 gene and potential impact on the terminase complex structure - PubMed [pubmed.ncbi.nlm.nih.gov]
Letermovir pharmacokinetics and pharmacodynamics in preclinical models
An In-depth Technical Guide for Researchers and Drug Development Professionals
This document provides a comprehensive overview of the preclinical pharmacokinetics (PK) and pharmacodynamics (PD) of letermovir, a first-in-class antiviral agent against human cytomegalovirus (HCMV). This compound presents a novel mechanism of action, targeting the viral terminase complex, which distinguishes it from existing anti-HCMV drugs that inhibit viral DNA polymerase.[1] This guide synthesizes key preclinical data, details relevant experimental methodologies, and visualizes complex processes to support further research and development efforts in the field.
Mechanism of Action
This compound exerts its antiviral effect by specifically inhibiting the human cytomegalovirus (HCMV) DNA terminase complex.[2][3] This complex, essential for the late stages of viral replication, is composed of multiple subunits, including pUL51, pUL56, and pUL89.[2][4][5] this compound's primary target is the pUL56 subunit.[2][4]
The terminase complex is responsible for cleaving long viral DNA concatemers—multiple copies of the genome linked end-to-end—into individual, unit-length genomes.[4] These individual genomes are then packaged into pre-formed viral capsids to create new, infectious virions.[1][2] By binding to the terminase complex, this compound disrupts this cleavage and packaging process.[2] This inhibition prevents the formation of mature viral particles, effectively halting the viral replication cycle.[2][3] A key advantage of this mechanism is its specificity for CMV; this compound shows no inhibitory activity against other major pathogenic viruses, including other members of the Herpesviridae family.[1][5] Furthermore, it is fully active against CMV strains that have developed resistance to DNA polymerase inhibitors like ganciclovir.[1][6]
Caption: Mechanism of action of this compound targeting the HCMV terminase complex.
Pharmacodynamics: Antiviral Efficacy
This compound demonstrates potent and specific anti-HCMV activity in both in vitro cell-culture models and in vivo animal models of infection.
| Parameter | Model System | Value | Reference |
| EC₅₀ | Cell-culture models (most clinical HCMV isolates) | Single-digit nM | [1] |
| EC₅₀ | Cell-culture models | 2.1 nM | [7] |
| ED₅₀ | Xenograft mouse infection model | 3 mg/kg/day | [1] |
| ED₉₀ | Xenograft mouse infection model | 8 mg/kg/day | [1] |
In Vitro Efficacy Assay (Plaque Reduction Assay)
-
Cell Culture: Human foreskin fibroblasts (HFFs) or other permissive cell lines are seeded in multi-well plates and grown to confluence.
-
Virus Infection: The cell monolayers are infected with a standardized amount of laboratory or clinical strains of HCMV for a period of 1-2 hours to allow for viral adsorption.
-
Drug Application: After adsorption, the virus inoculum is removed, and the cells are washed. Growth medium containing serial dilutions of this compound (or a vehicle control) is then added to the wells.
-
Incubation: The plates are incubated for 7-14 days to allow for the formation of viral plaques (zones of cell death). During this period, the medium is typically overlaid with a semi-solid substance like carboxymethylcellulose to prevent non-specific viral spread.
-
Quantification: At the end of the incubation period, the cells are fixed and stained (e.g., with crystal violet). The viral plaques are counted visually or with an automated plate reader.
-
Data Analysis: The number of plaques in the drug-treated wells is compared to the vehicle control. The EC₅₀ value, the concentration of this compound that reduces the number of plaques by 50%, is calculated using non-linear regression analysis.
In Vivo Efficacy Assay (Xenograft Mouse Model)
-
Animal Model: Immunocompromised mice (e.g., NOD/scid or similar strains) are used, as they are incapable of clearing the human-specific cytomegalovirus.
-
Xenograft Implantation: Human tissue permissive to HCMV infection (e.g., fetal thymus and liver tissue) is implanted under the kidney capsule of the mice. The animals are allowed several weeks for the implant to become vascularized and established.
-
Infection: The mice are directly infected with a clinical isolate of HCMV, often by injection into the established xenograft.
-
Treatment Protocol: Following infection, mice are randomized into treatment and placebo groups. This compound is administered daily via a clinically relevant route (e.g., oral gavage) at various dose levels (e.g., 1, 3, 10, 30 mg/kg/day). A placebo group receives the vehicle only. Treatment typically continues for several weeks.
-
Data Analysis: The viral load in the treatment groups is compared to the placebo group. The effective dose that reduces the viral load by 50% (ED₅₀) or 90% (ED₉₀) is determined.[1]
Pharmacokinetics: ADME Profile
The pharmacokinetic properties of this compound have been characterized in several preclinical species to understand its absorption, distribution, metabolism, and excretion (ADME).
| Parameter | Mouse | Rat | Dog | Reference |
| Plasma Protein Binding | 97.62% | N/A | 99.27% | [8] |
| Primary Metabolism | N/A | Minor (Glucuronidation) | N/A | [3][7] |
| Primary Excretion Route | N/A | Biliary | N/A | [8] |
Note: The values for protein binding represent the bound fraction, calculated from the reported unbound percentages of 2.38% for mouse and 0.73% for dog.[8]
Typical Preclinical Pharmacokinetic Study
-
Animal Models: Studies are conducted in relevant preclinical species such as mice, rats, and dogs. Animals are fasted overnight prior to dosing but allowed access to water.
-
Dosing and Administration: this compound is formulated in an appropriate vehicle and administered via the intended clinical routes (intravenous and oral).
-
Intravenous (IV): A single bolus dose is administered, typically through a cannulated vein (e.g., tail vein in rats). This allows for the determination of absolute bioavailability and clearance.
-
Oral (PO): A single dose is administered via oral gavage.
-
-
Sample Collection: Blood samples (serial) are collected at predetermined time points post-dose (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours). Blood is collected into tubes containing an anticoagulant (e.g., K₂EDTA) and immediately placed on ice. Plasma is separated by centrifugation and stored at -80°C until analysis. For excretion studies, urine and feces are collected over specified intervals.
-
Bioanalytical Method: Plasma concentrations of this compound are quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[9][10]
-
Sample Preparation: Plasma samples are prepared, often via protein precipitation or liquid-liquid extraction, to remove interfering substances. An internal standard is added to correct for analytical variability.
-
Chromatography: Separation is achieved on a reverse-phase column (e.g., C18) with a gradient mobile phase, such as a mixture of ammonium acetate in water and acetonitrile.[9][11]
-
Detection: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify the parent drug and the internal standard.
-
Validation: The method is validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.[9][11]
-
-
Pharmacokinetic Analysis: The resulting plasma concentration-time data are analyzed using non-compartmental or compartmental modeling software (e.g., Phoenix WinNonlin) to calculate key PK parameters, including Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), CL (clearance), Vd (volume of distribution), and t½ (half-life).
Caption: A typical experimental workflow for a preclinical pharmacokinetic study.
References
- 1. [Pharmacological and clinical effects of this compound (Prevymis®), a novel anti-human cytomegalovirus prophylactic drug] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound Treatment of Human Cytomegalovirus Infection Antiinfective Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. unmc.edu [unmc.edu]
- 6. merckconnect.com [merckconnect.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Pharmacokinetics and safety of the anti‐human cytomegalovirus drug this compound in subjects with hepatic impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development and Full Validation of a Bioanalytical Method for Quantifying this compound in Human Plasma Using Ultra-Performance Liquid Chromatography Coupled with Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. acgpubs.org [acgpubs.org]
- 11. Development and Full Validation of a Bioanalytical Method for Quantifying this compound in Human Plasma Using Ultra-Performance Liquid Chromatography Coupled with Mass Spectrometry [jstage.jst.go.jp]
Letermovir's Impact on CMV DNA Concatemer Processing: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Letermovir, a first-in-class antiviral agent, has significantly altered the landscape of cytomegalovirus (CMV) infection management, particularly in immunocompromised patient populations. Its novel mechanism of action, distinct from traditional DNA polymerase inhibitors, targets the viral terminase complex, a crucial enzymatic machinery responsible for the processing and packaging of the viral genome. This technical guide provides an in-depth exploration of this compound's effect on CMV DNA concatemer processing. It details the molecular interactions, summarizes key quantitative data, provides comprehensive experimental protocols for studying its mechanism, and visualizes the involved pathways and workflows.
Introduction: The Cytomegalovirus Replication Cycle and the Role of the Terminase Complex
Human cytomegalovirus (HCMV), a member of the Betaherpesvirinae subfamily, replicates its double-stranded DNA genome within the nucleus of infected host cells. The replication process, occurring through a rolling circle mechanism, results in the formation of long, head-to-tail concatemers of the viral genome.[1][2] These concatemers are substrates for the viral terminase complex, which is responsible for cleaving them into unit-length genomes and packaging them into pre-formed viral capsids.[1][2] This process is essential for the production of infectious virions.
The CMV terminase complex is a multi-protein assembly primarily composed of three subunits:
-
pUL51: While its exact function is still being elucidated, pUL51 is essential for the proper localization and stability of the other terminase subunits within the nucleus and is crucial for the cleavage and packaging of viral DNA.[3][4]
-
pUL56: This is the large subunit of the terminase complex and is the primary target of this compound.[3][5] It possesses ATPase activity, providing the energy required for DNA translocation into the capsid, and is involved in the sequence-specific binding to the viral DNA.[5]
-
pUL89: The small subunit of the terminase complex, pUL89, is believed to possess the nuclease activity required for cleaving the DNA concatemers.[1]
The coordinated action of these subunits ensures the high-fidelity processing of the viral genome, making the terminase complex an attractive target for antiviral therapy.
Mechanism of Action of this compound
This compound exerts its antiviral effect by specifically inhibiting the CMV terminase complex.[5] By binding to the pUL56 subunit, this compound disrupts the normal function of the complex, leading to a failure in the cleavage of DNA concatemers into unit-length genomes.[1][5] Consequently, the packaging of viral DNA into capsids is aborted, resulting in the accumulation of immature, non-infectious viral particles.[5] A key feature of this compound's mechanism is that it does not inhibit viral DNA replication itself; concatemers are still produced, but they are not processed correctly.[6] This distinct mechanism of action means that this compound does not exhibit cross-resistance with DNA polymerase inhibitors like ganciclovir, foscarnet, and cidofovir.[5]
Quantitative Data on this compound's Activity
The in vitro efficacy of this compound has been extensively characterized using various cell culture-based assays. The following tables summarize key quantitative data, including 50% effective concentration (EC50) values against different CMV strains and in combination with other antiviral agents.
Table 1: In Vitro Efficacy of this compound Against Laboratory and Clinical CMV Strains
| CMV Strain | Cell Type | Assay Type | EC50 (nM) | Reference |
| AD169 | Human Foreskin Fibroblasts (HFF) | Plaque Reduction Assay | 2.8 | [7] |
| Towne | HFF | Plaque Reduction Assay | 3.1 | [7] |
| BADrUL131-Y | ARPE-19 | Checkerboard Assay | 2.44 (95% CI: 1.66-3.60) | [8] |
| Clinical Isolates (n=17) | HFF | Plaque Reduction Assay | Range: 1.0 - 5.7 | [9] |
| Ganciclovir-resistant | HFF | Plaque Reduction Assay | 2.1 | [7] |
| Cidofovir-resistant | HFF | Plaque Reduction Assay | 2.3 | [7] |
| Foscarnet-resistant | HFF | Plaque Reduction Assay | 2.5 | [7] |
Table 2: In Vitro Activity of this compound in Combination with Other Antivirals
| Combination | CMV Strain | Cell Type | Assay Type | Interaction | Reference |
| This compound + Sirolimus | BADrUL131-Y | ARPE-19 | Checkerboard Assay | Additive | [8] |
| This compound + Ganciclovir | AD169 | HFF | Not Specified | Additive | [10] |
| This compound + Foscarnet | AD169 | HFF | Not Specified | Additive | [10] |
| This compound + Cidofovir | AD169 | HFF | Not Specified | Additive | [10] |
Experimental Protocols
This section details the methodologies for key experiments used to elucidate this compound's mechanism of action.
Plaque Reduction Assay for Determining Antiviral Activity
This assay is a gold standard for quantifying the inhibitory effect of an antiviral compound on viral replication.
Materials:
-
Human foreskin fibroblasts (HFFs) or other susceptible cell lines (e.g., ARPE-19)
-
CMV strain of interest (e.g., AD169, clinical isolate)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
Overlay medium (e.g., cell culture medium with 0.5% methylcellulose)
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
-
Phosphate-buffered saline (PBS)
-
6-well or 12-well cell culture plates
Protocol:
-
Seed HFFs in 6-well or 12-well plates and grow to confluence.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Aspirate the medium from the confluent cell monolayers and infect with a standardized amount of CMV (e.g., 100 plaque-forming units per well) for 1-2 hours at 37°C.
-
Remove the viral inoculum and wash the cells once with PBS.
-
Add the overlay medium containing the different concentrations of this compound to the respective wells. Include a virus control (no drug) and a cell control (no virus, no drug).
-
Incubate the plates at 37°C in a CO2 incubator for 7-14 days, or until plaques are clearly visible in the virus control wells.
-
Aspirate the overlay medium and fix the cells with 10% formalin for 10 minutes.
-
Stain the cells with crystal violet solution for 10-15 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each drug concentration relative to the virus control.
-
Determine the EC50 value by plotting the percentage of plaque reduction against the drug concentration and fitting the data to a dose-response curve.
Viral DNA Cleavage Assay (Southern Blot-based)
This assay directly visualizes the effect of this compound on the processing of CMV DNA concatemers.
Materials:
-
HFF cells
-
CMV strain AD169
-
This compound
-
DNA extraction kit
-
Restriction enzyme (e.g., KpnI) and corresponding buffer
-
Agarose gel electrophoresis equipment
-
Southern blotting apparatus and nylon membrane
-
DNA probe specific for the terminal region of the CMV genome
-
Hybridization buffer and reagents
-
Phosphorimager or X-ray film for detection
Protocol:
-
Infect confluent HFFs with CMV AD169 at a multiplicity of infection (MOI) of 1.
-
After viral adsorption, treat the cells with a high concentration of this compound (e.g., 50-fold the EC50). Include an untreated infected control.
-
Incubate the cells for 96 hours post-infection.
-
Harvest the cells and extract total DNA using a commercial kit.
-
Digest the extracted DNA with a restriction enzyme that cuts near the genomic termini, such as KpnI. This will generate a specific fragment size from correctly cleaved unit-length genomes and a larger fragment from unprocessed concatemers.[11]
-
Separate the digested DNA fragments by agarose gel electrophoresis.
-
Transfer the DNA from the gel to a nylon membrane via Southern blotting.
-
Hybridize the membrane with a radiolabeled DNA probe specific for the terminal fragment of the CMV genome.
-
Wash the membrane to remove unbound probe.
-
Visualize the DNA fragments using a phosphorimager or by exposing the membrane to X-ray film. In the untreated control, a band corresponding to the cleaved terminal fragment should be prominent. In the this compound-treated sample, this band will be significantly reduced or absent, while a higher molecular weight band corresponding to the unprocessed concatemer will be present.[11]
Quantitative PCR (qPCR) for Viral Load Determination
qPCR is used to quantify the amount of viral DNA in a sample, which can be useful for assessing the effect of an antiviral on viral replication and release.
Materials:
-
Plasma, whole blood, or cell culture supernatant samples
-
DNA extraction kit suitable for the sample type
-
Primers and probe specific for a conserved region of the CMV genome (e.g., UL54)
-
qPCR master mix
-
Real-time PCR instrument
-
CMV DNA standards for quantification
Protocol:
-
Extract viral DNA from the samples using a validated commercial kit.
-
Prepare a qPCR reaction mixture containing the master mix, primers, probe, and extracted DNA.
-
Set up a standard curve using serial dilutions of a known quantity of CMV DNA.
-
Perform the qPCR reaction on a real-time PCR instrument using an appropriate thermal cycling protocol.
-
The instrument will monitor the fluorescence signal in real-time.
-
The cycle threshold (Ct) value for each sample is determined.
-
Quantify the CMV DNA in the samples by comparing their Ct values to the standard curve.
-
Results are typically reported as international units per milliliter (IU/mL) or copies/mL.
It is important to note that when assessing this compound's efficacy using qPCR on whole-cell lysates, the accumulation of unprocessed concatemeric DNA can lead to an overestimation of the viral load and may not accurately reflect the reduction in infectious virus production.[6] Therefore, qPCR on cell-free specimens like plasma or culture supernatant is a more reliable method for monitoring this compound's antiviral effect.[6]
Generation of this compound-Resistant CMV Mutants
The in vitro selection of drug-resistant mutants is a critical step in understanding the mechanism of action and potential resistance pathways of an antiviral drug.
Materials:
-
HFF cells
-
Wild-type CMV strain
-
This compound
-
Cell culture flasks or plates
Protocol:
-
Infect HFFs with a low MOI of wild-type CMV.
-
Culture the infected cells in the presence of a low concentration of this compound (e.g., at or slightly above the EC50).
-
Monitor the cultures for the development of viral cytopathic effect (CPE).
-
When CPE is observed, harvest the virus and use it to infect fresh HFF cultures.
-
Gradually increase the concentration of this compound in subsequent passages.
-
Continue this process of serial passage until a viral population that can replicate efficiently in the presence of high concentrations of this compound is selected.
-
Isolate viral DNA from the resistant population.
-
Sequence the genes encoding the subunits of the terminase complex (UL51, UL56, and UL89) to identify mutations that confer resistance. Resistance mutations are most commonly found in the UL56 gene.[4]
This compound Resistance
As with any antimicrobial agent, the emergence of resistance is a concern. For this compound, resistance-associated mutations have been identified both in vitro and in clinical settings. The vast majority of these mutations map to the pUL56 subunit of the terminase complex.[4] Mutations in pUL51 and pUL89 that contribute to this compound resistance have also been reported, though less frequently.[3] The identification of these resistance mutations provides further strong evidence for the direct interaction of this compound with the terminase complex.
Conclusion
This compound represents a significant advancement in anti-CMV therapy due to its unique mechanism of targeting the viral terminase complex. By inhibiting the processing of CMV DNA concatemers, this compound effectively halts the production of infectious virions without affecting viral DNA synthesis. This in-depth technical guide has provided a comprehensive overview of its mechanism of action, supported by quantitative data and detailed experimental protocols. A thorough understanding of this compound's interaction with the CMV terminase complex is essential for ongoing research, the development of next-generation terminase inhibitors, and the effective clinical management of CMV infections.
References
- 1. The human cytomegalovirus terminase complex as an antiviral target: a close-up view - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound Resistance in Hematopoietic Stem Cell Transplant Recipients: The Risks Associated with Cytomegalovirus Prophylaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Resistance Analysis in a Clinical Trial of Cytomegalovirus Prophylaxis for Hematopoietic Stem Cell Transplant Recipients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound for Cytomegalovirus Prevention in Patients Undergoing Hematopoietic Cell Transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reliable quantification of Cytomegalovirus DNAemia in this compound treated patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nmc.testcatalog.org [nmc.testcatalog.org]
- 8. researchgate.net [researchgate.net]
- 9. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structures and Divergent Mechanisms in Capsid Maturation and Stabilization Following Genome Packaging of Human Cytomegalovirus and Herpesviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Letermovir's Activity Against Latent Cytomegalovirus (CMV) Infection Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Human Cytomegalovirus (HCMV) establishes a lifelong latent infection, primarily within hematopoietic progenitor cells (HPCs) and monocytes. Reactivation from this latent state is a significant cause of morbidity and mortality in immunocompromised individuals, particularly transplant recipients. Letermovir is a first-in-class antiviral agent approved for the prophylaxis of CMV infection and disease in high-risk patient populations.[1][2] Its unique mechanism of action, targeting the viral terminase complex, distinguishes it from traditional DNA polymerase inhibitors.[3][4] This technical guide provides an in-depth analysis of this compound's activity in the context of latent CMV infection, summarizing available data, outlining relevant experimental protocols, and visualizing key biological pathways. While extensive clinical data underscores its efficacy in preventing CMV reactivation, this guide also highlights the current landscape of preclinical research into its direct effects on established latent infection models.
This compound's Mechanism of Action
This compound inhibits the HCMV terminase complex, which is essential for the cleavage of viral DNA concatemers into unit-length genomes and their subsequent packaging into new virions.[3] This complex is composed of the pUL51, pUL56, and pUL89 proteins.[1] this compound's primary target is the pUL56 subunit.[3] By disrupting this late-stage process in the viral replication cycle, this compound effectively prevents the formation of infectious viral particles.[4] This mechanism is distinct from that of DNA polymerase inhibitors like ganciclovir, which act at an earlier stage of replication.[4] Consequently, this compound does not inhibit viral protein expression or DNA replication itself, but rather renders the resulting virions non-infectious.[4]
This late-stage intervention implies that this compound's primary role in the context of latency is not to eradicate the latent viral reservoir or to prevent the initial signaling events that trigger reactivation. Instead, it acts as a powerful prophylactic agent by ensuring that upon reactivation of the lytic cycle, no new infectious virus is produced, thereby preventing viral dissemination and clinical disease.
Quantitative Data from Clinical and In Vitro Studies
While specific quantitative data on this compound's efficacy in preventing reactivation from established in vitro latent models (e.g., EC50 for inhibition of viral release post-reactivation stimulus) is not extensively available in public literature, its potent antiviral activity in lytic infection models and its clinical efficacy in preventing reactivation provide strong evidence of its utility.
Table 1: In Vitro Efficacy of this compound Against Lytic CMV Infection
| Cell Line | CMV Strain | Assay Method | EC50 (nM) | Reference |
| ARPE-19 | BADrUL131-Y | Checkerboard Assay | 2.44 | [5] |
Note: This data represents activity against lytic infection, which is the basis for its effect post-reactivation.
Table 2: Clinical Efficacy of this compound Prophylaxis in Preventing CMV Reactivation in Allogeneic Hematopoietic Cell Transplant (allo-HCT) Recipients
| Study Population | This compound Group | Control/Placebo Group | Endpoint | Timepoint | Reference |
| CMV-seropositive allo-HCT recipients | 37.5% with clinically significant CMV infection (CS-CMVi) | 60.6% with CS-CMVi | CS-CMVi | Week 24 post-transplant | [2] |
| CMV-seropositive allo-HCT recipients | 14% with CS-CMVi | 41% with CS-CMVi | CS-CMVi | Day 100 post-transplant | [6] |
| CMV-seropositive allo-HCT recipients | 21.9% requiring CMV therapy | 68.8% requiring CMV therapy | CMV infection requiring therapy | Day 180 post-transplant | [7] |
| Pediatric allo-HCT recipients | 11.3% with CS-CMVi | 64.5% with CS-CMVi | CS-CMVi | Not Specified | [8] |
Experimental Protocols for Studying this compound in Latent CMV Infection Models
Several in vitro models have been established to study HCMV latency and reactivation.[1] These models are crucial for evaluating the efficacy of antiviral compounds like this compound. The primary cell types used are CD34+ hematopoietic progenitor cells (HPCs) and monocytic cell lines such as THP-1.[3][9]
General Protocol for Establishing Latent HCMV Infection in THP-1 Monocytes
This protocol is based on methodologies described in the literature for establishing latent CMV infection for subsequent reactivation studies.[3]
-
Cell Culture: Maintain THP-1 monocytic cells in suspension in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), L-glutamine, sodium pyruvate, and β-mercaptoethanol.
-
Infection: Seed THP-1 cells at a density of approximately 1.7 x 10^6 cells/mL. Infect the cells with a low-passage HCMV strain (e.g., TB40E) at a multiplicity of infection (MOI) of 0.1 to 0.5.
-
Establishment of Latency: Culture the infected cells for a period of 5 to 7 days. During this time, the virus establishes a latent-like state, characterized by the presence of viral genomes, expression of latency-associated transcripts (e.g., UL138), and the absence of significant lytic gene expression or production of infectious virions.
-
Confirmation of Latency: Verify the latent state by quantitative PCR (qPCR) to detect viral DNA and reverse transcription qPCR (RT-qPCR) to assess the expression of lytic (e.g., IE1, pp65) versus latent transcripts. The supernatant should also be tested for the absence of infectious virus via plaque assay on permissive fibroblasts.
Proposed Protocol for Evaluating this compound's Activity Against CMV Reactivation
-
Establish Latent Infection: Follow the protocol described in section 3.1 to establish a latently infected THP-1 cell culture.
-
Induce Reactivation: After confirming latency (e.g., at day 7 post-infection), induce reactivation by differentiating the THP-1 monocytes into macrophages. This is typically achieved by treating the cells with 12-O-tetradecanoylphorbol-13-acetate (TPA) at a concentration of around 80 nM.[3]
-
This compound Treatment: Concurrently with TPA treatment, add this compound to the cell culture medium at a range of concentrations centered around its known EC50 for lytic infection (e.g., 0.1 nM to 100 nM). A vehicle-only control group should be included.
-
Quantification of Reactivation Inhibition: After a suitable incubation period (e.g., 48-72 hours), quantify the effect of this compound on the production of infectious virus.
-
Primary Endpoint: Collect the cell culture supernatant and perform a plaque assay or TCID50 assay on a permissive cell line (e.g., human foreskin fibroblasts) to determine the titer of infectious virus produced.
-
Secondary Endpoint: Extract DNA from the supernatant and perform qPCR to quantify the amount of viral genomes released, which serves as a proxy for virion production.
-
Visualizing Pathways and Workflows
CMV Lytic Replication Cycle and this compound's Point of Intervention
The following diagram illustrates the major stages of the CMV lytic replication cycle and highlights the late stage at which this compound exerts its inhibitory effect.
Caption: this compound inhibits the CMV terminase complex, blocking DNA cleavage and packaging.
Experimental Workflow for Testing this compound in a Latent CMV Model
This diagram outlines the key steps in an in vitro experiment designed to assess this compound's ability to prevent the production of infectious virus following a reactivation stimulus.
Caption: Workflow for evaluating this compound's efficacy in preventing CMV reactivation in vitro.
Signaling Pathways in CMV Latency and Reactivation
CMV latency and reactivation are controlled by a complex interplay of host cell signaling pathways. While this compound does not directly target these pathways, understanding them is crucial for contextualizing its prophylactic role. Inflammation and cellular differentiation are key triggers for reactivation.
Caption: Key signaling pathways that trigger CMV reactivation by activating the MIEP.
Conclusion
This compound represents a significant advancement in the prevention of CMV-related disease in high-risk individuals. Its novel mechanism of action, targeting the viral terminase complex, effectively halts the production of infectious virions. While clinical studies have robustly demonstrated its prophylactic efficacy in preventing CMV reactivation, there is a notable lack of publicly available, detailed preclinical data on its activity in established in vitro latency models. The experimental protocols and workflows outlined in this guide provide a framework for conducting such studies, which would be invaluable for further elucidating the precise quantitative dynamics of this compound in the context of viral reactivation from latency. Future research in this area will be critical for optimizing its use and for the development of next-generation antivirals targeting the latent CMV reservoir.
References
- 1. Frontiers | Cytomegalovirus Latency and Reactivation: An Intricate Interplay With the Host Immune Response [frontiersin.org]
- 2. This compound for Cytomegalovirus Prevention in Patients Undergoing Hematopoietic Cell Transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound Treatment of Human Cytomegalovirus Infection Antiinfective Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro assessment of the combined effect of this compound and sirolimus on cytomegalovirus replication - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound prophylaxis is effective in preventing cytomegalovirus reactivation after allogeneic hematopoietic cell transplantation: single-center real-world data - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound for prevention of cytomegalovirus reactivation in haploidentical and mismatched adult donor allogeneic hematopoietic cell transplantation with post-transplant cyclophosphamide for graft-versus-host disease prophylaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficacy and Safety of this compound for Cytomegalovirus Prophylaxis Following Allogeneic Hematopoietic Stem Cell Transplantation in Pediatric Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An in vitro model for the regulation of human cytomegalovirus latency and reactivation in dendritic cells by chromatin remodelling - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: Letermovir In Vitro Antiviral Susceptibility Testing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the mechanism of action of Letermovir and comprehensive protocols for in vitro antiviral susceptibility testing against Human Cytomegalovirus (HCMV).
Introduction to this compound
This compound (trade name Prevymis) is a first-in-class antiviral agent highly specific for Human Cytomegalovirus (HCMV).[1][2] It is utilized for the prophylaxis of CMV infection and disease in adult CMV-seropositive recipients of an allogeneic hematopoietic stem cell transplant (HSCT).[3][4][5] Unlike previously approved anti-CMV drugs that target the viral DNA polymerase, this compound employs a novel mechanism of action, inhibiting the HCMV terminase complex.[2][6][7] This unique mechanism means it does not exhibit cross-resistance with DNA polymerase inhibitors, making it a valuable tool in managing CMV, including strains resistant to ganciclovir, foscarnet, and cidofovir.[1][2] In vitro susceptibility testing is crucial for monitoring the effectiveness of this compound, identifying resistant strains, and guiding clinical use.
Mechanism of Action
This compound specifically targets the HCMV DNA terminase complex, an essential enzyme for viral replication.[7][8] This complex is responsible for cleaving long viral DNA concatemers into unit-length genomes and packaging them into pre-formed viral capsids.[6][8][9][10]
The terminase complex is composed of three main protein subunits:
-
pUL56: Recognizes DNA packaging signals and binds to the capsid portal protein.[9][10][11]
-
pUL89: Possesses nuclease activity required for cleaving the DNA concatemer.[9][11]
-
pUL51: An essential component that interacts with both pUL56 and pUL89, facilitating complex formation.[11][12]
This compound inhibits this process by binding to the terminase complex, primarily interacting with the pUL56 subunit.[6][8] This binding disrupts the cleavage and packaging process, preventing the formation of mature, infectious virions.[1][6][8] As a result, viral replication is halted.[8] Resistance to this compound is predominantly associated with amino acid substitutions in the pUL56 gene, particularly between codons 231 and 369.[1][13][14]
Quantitative Data Summary
The antiviral activity of this compound is quantified by its 50% effective concentration (EC50), the drug concentration required to inhibit viral replication by 50%.
Table 1: In Vitro Susceptibility of Wild-Type HCMV Strains to this compound
| HCMV Strain/Isolate | Cell Type | Assay Type | Mean EC50 (nM) | Reference |
| BADrUL131-Y | ARPE-19 | Checkerboard Assay | 2.44 | [15][16] |
| 17 Clinical Isolates | HFF | Plaque Reduction | 1.2 - 4.7 (Range) | [17] |
| Wild-Type Recombinant | - | Reporter-based Yield Reduction | 2.03 - 2.57 (Range) | [12] |
Table 2: this compound Susceptibility of HCMV with Resistance-Associated Mutations
| UL56 Mutation | Fold-Increase in EC50 | Reference |
| V231L | 5 | [13] |
| C25F | 5.4 | [18] |
| C25F + V231L | 46 | [18] |
| C325Y | >5,000 | [13] |
| C325F/R | >5,000 | [13] |
Experimental Protocols
Plaque Reduction Assay (PRA)
The Plaque Reduction Assay is a functional assay that measures the ability of a drug to inhibit the cytopathic effect (CPE) of the virus, specifically the formation of plaques (localized areas of cell death).
Methodology:
-
Cell Seeding: Plate human foreskin fibroblast (HFF) cells in 6-well or 24-well plates and grow until they form a confluent monolayer (typically 12-24 hours).[19]
-
Drug Preparation: Prepare serial dilutions of this compound in cell culture medium. A typical concentration range might span from 0.1 nM to 100 nM.
-
Virus Inoculation: Infect the confluent cell monolayers with a standardized amount of HCMV (e.g., 50-100 plaque-forming units, PFU) in the presence of the various concentrations of this compound or a drug-free control.[20]
-
Adsorption: Incubate the plates for 1-2 hours at 37°C to allow the virus to adsorb to the cells.[21]
-
Overlay: After adsorption, remove the virus inoculum and overlay the cell monolayer with a semi-solid medium (e.g., medium containing 0.5% agarose or methylcellulose) containing the corresponding this compound concentrations.[21][22] This restricts virus spread to adjacent cells, ensuring the formation of distinct plaques.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for 7-14 days, allowing plaques to develop.
-
Plaque Visualization: Fix the cells (e.g., with methanol or formalin) and stain with a solution like crystal violet. The stain is taken up by living cells, leaving the plaques (areas of dead or lysed cells) as clear zones.[21]
-
Data Analysis: Count the number of plaques in each well. The percentage of plaque reduction is calculated relative to the drug-free control. The EC50 value is determined by plotting the percentage of inhibition against the drug concentration and using regression analysis.
Reporter Gene Assay
This method uses a recombinant HCMV strain engineered to express a reporter gene (e.g., Secreted Alkaline Phosphatase - SEAP, or Green Fluorescent Protein - GFP) upon successful replication. Antiviral activity is measured by the reduction in the reporter signal. This assay is often higher-throughput than PRA.
Methodology:
-
Cell Seeding: Seed a suitable cell line (e.g., HFF) in 96-well plates and allow them to reach confluency.
-
Drug Preparation: Prepare serial dilutions of this compound in culture medium in a separate 96-well plate.
-
Infection: Infect the cells with the reporter-expressing HCMV strain in the presence of the prepared drug dilutions. Include virus-only (positive control) and cells-only (negative control) wells.
-
Incubation: Incubate the plates at 37°C for a period sufficient for reporter gene expression (typically 3-7 days, depending on the virus and reporter).
-
Signal Quantification:
-
For SEAP: Collect the cell culture supernatant and measure the alkaline phosphatase activity using a commercially available chemiluminescent or colorimetric substrate.
-
For GFP: Measure the fluorescence intensity directly from the cell plate using a fluorescence plate reader.
-
-
Data Analysis: Calculate the percent inhibition of the reporter signal for each drug concentration relative to the virus-only control. Determine the EC50 value using non-linear regression analysis.
Conclusion
The provided protocols for Plaque Reduction and Reporter Gene Assays are standard methods for evaluating the in vitro susceptibility of HCMV to this compound. The unique mechanism of action of this compound, targeting the viral terminase complex, makes it a critical component of anti-CMV strategies. Continuous monitoring for the emergence of resistance through these in vitro assays is essential for its sustained clinical efficacy.
References
- 1. unmc.edu [unmc.edu]
- 2. This compound and inhibitors of the terminase complex: a promising new class of investigational antiviral drugs against human cytomegalovirus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound for Cytomegalovirus Prevention in Patients Undergoing Hematopoietic Cell Transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nice.org.uk [nice.org.uk]
- 6. journals.asm.org [journals.asm.org]
- 7. What are CMV DNA terminase inhibitors and how do they work? [synapse.patsnap.com]
- 8. What is the mechanism of this compound? [synapse.patsnap.com]
- 9. dovepress.com [dovepress.com]
- 10. The human cytomegalovirus terminase complex as an antiviral target: a close-up view - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. This compound Resistance Analysis in a Clinical Trial of Cytomegalovirus Prophylaxis for Hematopoietic Stem Cell Transplant Recipients - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. journals.asm.org [journals.asm.org]
- 15. In vitro assessment of the combined effect of this compound and sirolimus on cytomegalovirus replication - PMC [pmc.ncbi.nlm.nih.gov]
- 16. seq.es [seq.es]
- 17. journals.asm.org [journals.asm.org]
- 18. New Locus of Drug Resistance in the Human Cytomegalovirus UL56 Gene Revealed by In Vitro Exposure to this compound and Ganciclovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 21. m.youtube.com [m.youtube.com]
- 22. researchgate.net [researchgate.net]
Letermovir Plaque Reduction Assay: Application Notes and Protocols for Efficacy and Susceptibility Testing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting a plaque reduction assay to determine the antiviral activity of letermovir against human cytomegalovirus (HCMV). This methodology is crucial for evaluating drug efficacy, determining 50% effective concentrations (EC50), and assessing viral susceptibility or resistance.
Introduction
This compound is a first-in-class antiviral agent that targets the human cytomegalovirus (HCMV) terminase complex, which is essential for viral DNA processing and packaging. Unlike DNA polymerase inhibitors, this compound's unique mechanism of action prevents the cleavage of viral DNA concatemers into mature, unit-length genomes, thereby inhibiting the formation of infectious virions.[1][2][3] The plaque reduction assay is a functional, cell-based assay considered the gold standard for quantifying viral infectivity and the efficacy of antiviral compounds. This method involves infecting a monolayer of susceptible cells with HCMV in the presence of varying concentrations of the antiviral agent. The reduction in the number of viral plaques, which are localized areas of cell death caused by viral replication, directly correlates with the antiviral activity of the compound.
Mechanism of Action of this compound
This compound inhibits the HCMV terminase complex, which is composed of the proteins pUL51, pUL56, and pUL89.[1][2] This complex is responsible for cleaving long concatemeric viral DNA into individual genomes and packaging them into viral capsids. By inhibiting this process, this compound does not prevent viral DNA replication within the host cell but rather halts the final stages of virion maturation, resulting in the production of non-infectious viral particles. Resistance to this compound is primarily associated with mutations in the UL56 gene.
Caption: Mechanism of action of this compound in inhibiting the HCMV terminase complex.
Data Presentation
The following tables summarize key quantitative data for performing a this compound plaque reduction assay.
Table 1: Recommended Materials and Reagents
| Material/Reagent | Specification |
| Cell Line | Human foreskin fibroblasts (HFF), ARPE-19, or other HCMV-permissive cell lines |
| Virus Strain | HCMV laboratory strains (e.g., AD169, Towne) or clinical isolates |
| This compound | Analytical grade, dissolved in a suitable solvent (e.g., DMSO) |
| Culture Medium | Dulbecco's Modified Eagle Medium (DMEM) or Minimum Essential Medium (MEM) |
| Supplements | 2-10% Fetal Bovine Serum (FBS), L-glutamine, penicillin-streptomycin |
| Overlay Medium | 0.4-1.2% Agarose or methylcellulose in culture medium |
| Staining Solution | 0.1-1% Crystal Violet in 20-50% ethanol |
| Fixation Solution | 10% Formalin in phosphate-buffered saline (PBS) |
| Culture Plates | 6-well, 12-well, or 24-well tissue culture-treated plates |
Table 2: Experimental Parameters for this compound Plaque Reduction Assay
| Parameter | Recommended Value/Range |
| Cell Seeding Density | 90-100% confluency on the day of infection |
| Virus Inoculum | 40-80 Plaque Forming Units (PFU) per well |
| This compound Concentrations | 7-point, 2-fold serial dilutions (e.g., 0.38 nM to 24 nM) |
| Incubation Time (Infection) | 90 minutes at 37°C |
| Incubation Time (Plaque Development) | 7-14 days at 37°C in a 5% CO2 incubator |
| EC50 for sensitive strains | Typically in the low nanomolar range (e.g., ~2.44 nM) |
Experimental Protocols
This section provides a detailed methodology for a this compound plaque reduction assay, adapted from established protocols for HCMV.
I. Preparation of Materials and Reagents
-
Cell Culture: Culture human fibroblast cells (e.g., HFFs) in DMEM supplemented with 10% FBS, L-glutamine, and antibiotics. Maintain cells at 37°C in a humidified 5% CO2 incubator.
-
This compound Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO. Further dilute in culture medium to create working solutions for the desired concentration range.
-
Virus Stock: Propagate and titer a laboratory-adapted strain or clinical isolate of HCMV on the selected cell line to determine the PFU/mL.
-
Overlay Medium: Prepare a 2X solution of culture medium and a sterile 0.8% solution of low-melting-point agarose. Equilibrate both to 42°C before mixing.
II. Plaque Reduction Assay Protocol
Caption: Experimental workflow for the this compound plaque reduction assay.
-
Cell Seeding: One day prior to the assay, seed the chosen cell line into 24-well plates at a density that will result in a confluent monolayer on the day of infection.
-
Preparation of this compound Dilutions: On the day of the assay, prepare serial dilutions of this compound in culture medium. A typical concentration range to test would be from 0.38 nM to 24 nM.[4] Include a no-drug control (virus only) and a cell-only control (no virus, no drug).
-
Infection: Aspirate the culture medium from the cell monolayers. Inoculate the cells with a dilution of HCMV calculated to produce 40-80 plaques per well in the no-drug control.
-
Drug Addition: Immediately after adding the virus, add the various dilutions of this compound to the appropriate wells.
-
Adsorption: Incubate the plates for 90 minutes at 37°C to allow for viral adsorption.
-
Overlay: After the adsorption period, gently aspirate the inoculum and overlay the cell monolayers with 1.5 mL of the pre-warmed agarose overlay medium containing the corresponding concentrations of this compound.
-
Incubation: Allow the overlay to solidify at room temperature, then incubate the plates at 37°C in a 5% CO2 incubator for 7 to 14 days, or until plaques are clearly visible in the control wells.
-
Fixation and Staining:
-
Aspirate the agarose overlay.
-
Fix the cell monolayers with 10% formalin for at least 30 minutes.
-
Aspirate the formalin and stain the cells with a 0.1-1% crystal violet solution for 10-15 minutes.
-
Gently wash the wells with water and allow them to air dry.
-
-
Plaque Counting and Data Analysis:
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each this compound concentration relative to the no-drug control.
-
Determine the EC50 value by plotting the percentage of plaque reduction against the logarithm of the this compound concentration and fitting the data to a dose-response curve using appropriate software.
-
III. Quality Control
-
Virus Titer: Ensure the virus stock has a known and reproducible titer.
-
Cell Viability: Monitor cell health and confluency to ensure a consistent monolayer.
-
Controls: Include positive (virus only), negative (cells only), and solvent controls in each assay.
-
Reproducibility: Perform assays in triplicate and repeat experiments to ensure the reproducibility of the results.
-
Reference Drug: A known anti-HCMV drug (e.g., ganciclovir) can be included as a reference control.
Conclusion
The plaque reduction assay is a robust and reliable method for assessing the in vitro efficacy of this compound against HCMV. Adherence to a standardized protocol and rigorous quality control measures are essential for obtaining accurate and reproducible data. This information is critical for preclinical drug development, resistance monitoring, and understanding the antiviral properties of this compound.
References
- 1. gerpac.eu [gerpac.eu]
- 2. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and Full Validation of a Bioanalytical Method for Quantifying this compound in Human Plasma Using Ultra-Performance Liquid Chromatography Coupled with Mass Spectrometry [jstage.jst.go.jp]
- 4. In vitro assessment of the combined effect of this compound and sirolimus on cytomegalovirus replication - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Letermovir Efficacy in Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Letermovir is a first-in-class antiviral agent approved for the prophylaxis of Cytomegalovirus (CMV) infection and disease in adult CMV-seropositive recipients of an allogeneic hematopoietic stem cell transplant.[1] Its unique mechanism of action, targeting the viral terminase complex, makes it a valuable tool in combating CMV, particularly in cases of resistance to DNA polymerase inhibitors.[1][2] These application notes provide detailed protocols for utilizing various cell culture models to assess the in vitro efficacy of this compound against Human Cytomegalovirus (HCMV).
Mechanism of Action
This compound inhibits the HCMV terminase complex, which is essential for the cleavage of viral DNA concatemers into monomeric genomes and their subsequent packaging into nascent capsids.[3] This complex is composed of the proteins pUL51, pUL56, and pUL89.[3] this compound's primary target is the pUL56 subunit.[3] By inhibiting this complex, this compound prevents the formation of infectious virions.[2] Due to its specific target within the viral replication cycle, this compound does not exhibit cross-resistance with DNA polymerase inhibitors.[1]
Caption: this compound's mechanism of action targeting the HCMV terminase complex.
Data Presentation: In Vitro Efficacy of this compound
The following tables summarize the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) of this compound in various cell culture models.
Table 1: this compound EC50 Values against HCMV in Different Cell Lines
| Cell Line | HCMV Strain | Assay Type | Mean EC50 (nM) | Reference(s) |
| Human Dermal Fibroblasts (NHDF) | AD169 | Plaque Reduction | ~5 | [4] |
| Human Dermal Fibroblasts (NHDF) | Wild-Type Recombinant | Not Specified | 2.03 - 2.57 | [5] |
| ARPE-19 | BADrUL131-Y | Checkerboard | 2.44 | [6] |
| Not Specified | Wild-Type | GLuc Reporter | 2.50 | [7] |
Table 2: this compound Cytotoxicity (CC50) Values
| Cell Line | Assay Type | Mean CC50 (µM) | Reference(s) |
| Not Specified | Not Specified | >75 | [4] |
| ARPE-19 | alamarBlue | No cytotoxicity observed at concentrations up to 24 nM | [8] |
Experimental Protocols
Assessment of Antiviral Activity in Lytic Infection Models
-
Normal Human Dermal Fibroblasts (NHDF): A standard cell line for propagating HCMV stocks and performing plaque reduction assays.
-
Human Embryonic Lung Fibroblasts (e.g., MRC-5): Another common fibroblast cell line for HCMV research.
-
ARPE-19: A human retinal pigment epithelial cell line useful for certain HCMV strains and high-throughput assays.[9]
This assay is the gold standard for determining the inhibitory activity of an antiviral compound on infectious virus production.
Caption: Workflow for the Plaque Reduction Assay (PRA).
Protocol:
-
Cell Seeding: Seed NHDF cells in 24-well plates at a density that will result in a confluent monolayer on the day of infection.
-
Virus Preparation: Prepare a working stock of HCMV (e.g., AD169 or TB40/E) and dilute it in culture medium to achieve 40-80 plaque-forming units (PFU) per well.[1]
-
Compound Preparation: Prepare serial dilutions of this compound in culture medium. A suggested starting concentration is 50 nM, with 2-fold dilutions.[4]
-
Infection: When the cell monolayer is confluent, aspirate the culture medium and inoculate the cells with the prepared virus suspension (0.2 mL/well).[1]
-
Adsorption: Incubate the plates for 90 minutes at 37°C to allow for viral adsorption.[1]
-
Overlay: Carefully aspirate the virus inoculum. Prepare a 0.4% agarose overlay in medium with 5% FBS containing the different concentrations of this compound.[1] Add 1.5 mL of the overlay to each well.[1]
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 7-10 days, or until plaques are visible in the control wells.[1]
-
Fixation and Staining: Fix the cell monolayer with 10% formalin in phosphate-buffered saline (PBS).[1] After fixation, remove the agarose plugs and stain the cells with 0.8% crystal violet in 50% ethanol.[1]
-
Plaque Counting: Count the number of plaques in each well. The EC50 is the concentration of this compound that reduces the number of plaques by 50% compared to the virus control.
This is a higher-throughput alternative to the PRA, often utilizing a recombinant virus expressing a fluorescent protein (e.g., GFP).
Protocol:
-
Cell Seeding: Seed NHDF or ARPE-19 cells in 96-well black, clear-bottom plates.
-
Compound and Virus Preparation: Prepare serial dilutions of this compound and a recombinant GFP-expressing HCMV.
-
Infection: Infect the cells with the virus in the presence of the various concentrations of this compound.
-
Incubation: Incubate the plates for a predetermined time (e.g., 5-7 days) to allow for fluorescent protein expression.
-
Fluorescence Measurement: Measure the fluorescence intensity in each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition of fluorescence for each this compound concentration and determine the EC50 value.
Assessment of this compound in a Latency and Reactivation Model
The THP-1 human monocytic cell line is a well-established model for studying HCMV latency and reactivation.
Caption: Workflow for testing this compound in a THP-1 latency and reactivation model.
Protocol:
-
Establishment of Latency:
-
Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and 2-mercaptoethanol.
-
Infect undifferentiated THP-1 cells with HCMV (e.g., TB40/E strain) at a multiplicity of infection (MOI) of 1-5.
-
Incubate the infected cells for 5-7 days to allow for the establishment of latency. During this time, viral immediate-early gene expression should be silenced.
-
-
This compound Treatment and Reactivation:
-
After the latency establishment period, wash the cells to remove any residual virus.
-
Resuspend the latently infected cells in fresh medium containing serial dilutions of this compound.
-
To induce reactivation, treat the cells with a differentiating agent such as 12-O-tetradecanoylphorbol-13-acetate (TPA) at a final concentration of 50-100 ng/mL.
-
Incubate the cells for an additional 48-72 hours.
-
-
Analysis of Reactivation:
-
Quantitative PCR (qPCR): Extract DNA from the cells and quantify the number of viral genomes to assess the effect of this compound on viral DNA replication upon reactivation.
-
Supernatant Transfer: Collect the supernatant from the reactivated cultures and transfer it to a monolayer of permissive fibroblasts (e.g., NHDF). After 7-10 days, assess for the presence of viral plaques or cytopathic effect (CPE) to determine the production of infectious virus.
-
Cytotoxicity Assays
It is crucial to assess the cytotoxicity of this compound in the cell lines used for efficacy testing to determine the therapeutic index.
This assay measures the accumulation of the neutral red dye in the lysosomes of viable cells.
Protocol:
-
Cell Seeding: Seed cells (e.g., NHDF, ARPE-19) in a 96-well plate and incubate overnight.[10]
-
Compound Treatment: Treat the cells with serial dilutions of this compound for a period that corresponds to the duration of the antiviral assay.
-
Neutral Red Incubation: Remove the treatment medium and incubate the cells with a medium containing neutral red (e.g., 50 µg/mL) for 2-3 hours.[11]
-
Washing and Destaining: Wash the cells with PBS and then add a destain solution (e.g., 1% acetic acid in 50% ethanol) to extract the dye from the cells.[11]
-
Absorbance Measurement: Measure the absorbance at 540 nm using a plate reader.[10]
-
Data Analysis: Calculate the percentage of viable cells compared to the untreated control to determine the CC50 value.
Conclusion
The provided protocols and data offer a comprehensive framework for evaluating the in vitro efficacy of this compound against HCMV. The use of both lytic and latent infection models allows for a thorough characterization of the compound's antiviral activity. Adherence to these detailed methodologies will ensure the generation of robust and reproducible data for research and drug development purposes.
References
- 1. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Drug Combination Studies of this compound (AIC246, MK-8228) with Approved Anti-Human Cytomegalovirus (HCMV) and Anti-HIV Compounds in Inhibition of HCMV and HIV Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journals.asm.org [journals.asm.org]
- 5. This compound Resistance Analysis in a Clinical Trial of Cytomegalovirus Prophylaxis for Hematopoietic Stem Cell Transplant Recipients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro assessment of the combined effect of this compound and sirolimus on cytomegalovirus replication - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. seq.es [seq.es]
- 9. Subconfluent ARPE-19 Cells Display Mesenchymal Cell-State Characteristics and Behave like Fibroblasts, Rather Than Epithelial Cells, in Experimental HCMV Infection Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. assaygenie.com [assaygenie.com]
- 11. re-place.be [re-place.be]
Letermovir In Vivo Efficacy in a Murine Xenograft Model for Human Cytomegalovirus
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Letermovir is a potent antiviral agent approved for the prophylaxis of Cytomegalovirus (CMV) infection and disease in adult CMV-seropositive recipients of an allogene-ic hematopoietic stem cell transplant (HSCT). It represents a first-in-class antiviral that inhibits the CMV DNA terminase complex, which is essential for viral DNA processing and packaging. This mechanism of action is distinct from currently available anti-CMV drugs that target the viral DNA polymerase. A critical aspect of the preclinical evaluation of this compound's efficacy has been the use of a specialized in vivo model, as the drug is inactive against rodent cytomegaloviruses, such as murine CMV (mCMV). This document provides a detailed overview of the in vivo efficacy data for this compound derived from a murine xenograft model of human CMV (HCMV) infection, along with the relevant experimental protocols.
Mechanism of Action
This compound specifically targets the HCMV terminase complex, a multi-subunit enzyme responsible for cleaving viral DNA concatemers into unit-length genomes and packaging them into procapsids. The terminase complex consists of the proteins pUL51, pUL56, and pUL89. This compound is believed to interact with the pUL56 subunit, thereby preventing the production of infectious virions. This unique mechanism of action means that this compound is active against CMV strains that are resistant to DNA polymerase inhibitors and that cross-resistance is unlikely.
Caption: this compound inhibits the CMV terminase complex, preventing viral DNA processing.
In Vivo Efficacy Data
Due to the species specificity of this compound, conventional murine CMV infection models are not suitable for efficacy testing. Therefore, a murine xenograft model was developed. This model involves the subcutaneous implantation of Gelfoam® sponges containing HCMV-infected human fibroblasts into immunodeficient mice. This allows for the establishment of a localized HCMV infection in a living organism, enabling the assessment of antiviral compounds.
The in vivo efficacy of this compound in this model is summarized in the table below.
| Compound | Endpoint | Value (mg/kg/day) |
| This compound | ED50 | 3 |
| This compound | ED90 | 8 |
ED50: 50% effective dose; ED90: 90% effective dose
Experimental Protocols
The following protocols are based on methodologies described in the scientific literature for the murine xenograft model of HCMV infection used to evaluate this compound.
Preparation of HCMV-Infected Human Fibroblasts
Materials:
-
Human neonatal dermal fibroblasts (NHDF)
-
Cell culture medium (e.g., DMEM with 10% FBS, antibiotics)
-
HCMV strain (e.g., AD169)
-
T-flasks or cell culture dishes
-
Trypsin-EDTA
-
Centrifuge
Protocol:
-
Culture NHDF cells in T-flasks until they reach confluency.
-
Infect the confluent monolayer of NHDF cells with the desired HCMV strain at a specified multiplicity of infection (MOI).
-
Incubate the infected cells until a clear cytopathic effect (CPE) is observed.
-
Harvest the infected cells by trypsinization.
-
Centrifuge the cell suspension to pellet the cells.
-
Resuspend the cell pellet in a small volume of cell culture medium to achieve a high cell density.
Murine Xenograft Model of HCMV Infection
Materials:
-
Immunodeficient mice (e.g., NOD/SCID)
-
Gelfoam® sponges
-
HCMV-infected NHDF cell suspension
-
Surgical instruments (scissors, forceps)
-
Anesthesia
-
This compound formulation for oral administration
-
Vehicle control
Protocol:
-
Anesthetize the immunodeficient mice according to approved animal care and use protocols.
-
Make a small incision in the skin on the dorsum of the mouse.
-
Create a subcutaneous pocket using blunt dissection.
-
Soak a piece of Gelfoam® sponge in the HCMV-infected NHDF cell suspension.
-
Implant the cell-laden sponge into the subcutaneous pocket.
-
Close the incision with wound clips or sutures.
-
Allow the xenograft to establish for a designated period.
-
Initiate treatment with this compound or vehicle control. Administer the compounds orally once daily for the duration of the study (e.g., 9 days).
-
At the end of the treatment period, euthanize the mice and explant the Gelfoam® sponges.
-
Homogenize the explanted sponges.
-
Determine the viral titer in the homogenate using a standard plaque assay on a fresh monolayer of NHDF cells.
-
Calculate the reduction in viral titer for the this compound-treated groups compared to the vehicle-treated control group to determine efficacy.
Caption: Workflow for the in vivo assessment of this compound using a xenograft model.
Conclusion
The murine xenograft model has been an indispensable tool in the preclinical development of this compound, providing crucial in vivo efficacy data that supported its advancement to clinical trials. These application notes and protocols offer a framework for researchers interested in utilizing this model to study HCMV infection and evaluate novel antiviral therapies. The unique mechanism of action and potent in vivo activity of this compound underscore its importance in the management of CMV in high-risk patient populations.
Letermovir: A Tool for Elucidating the Cytomegalovirus Replication Cycle
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Letermovir is a potent and highly specific inhibitor of human cytomegalovirus (CMV) replication. Its unique mechanism of action, targeting the viral terminase complex, makes it an invaluable tool for dissecting the late stages of the CMV replication cycle. Unlike DNA polymerase inhibitors, this compound does not affect viral DNA synthesis, allowing for the specific investigation of viral genome processing and packaging. These application notes provide detailed protocols and data to guide researchers in utilizing this compound to study CMV replication.
Mechanism of Action
This compound inhibits the CMV terminase complex, which is composed of the proteins pUL51, pUL56, and pUL89.[1][2] This complex is essential for cleaving concatemeric viral DNA into unit-length genomes and packaging them into procapsids. By binding to the terminase complex, this compound prevents the production of infectious virions.[1]
Data Presentation
The following tables summarize the in vitro activity of this compound against various CMV strains and its effect on viral load in clinical settings.
Table 1: In Vitro Efficacy of this compound Against Cytomegalovirus Strains
| CMV Strain/Variant | IC50 (nM) | 95% Confidence Interval | Reference |
| BADrUL131-Y | 2.44 | 1.66 - 3.60 | [3][4] |
| Wild-type (Recombinant) | 2.03 - 2.57 | (Not Reported) | [5] |
| This compound Resistant Variants | |||
| pUL56 V236M | >100 | (Not Reported) | [5] |
| pUL56 C325W | >100 | (Not Reported) | [5] |
| pUL56 E237G | 29.0 | (Not Reported) | [5] |
| pUL56 R369T | >100 | (Not Reported) | [5] |
Table 2: Clinical Efficacy of this compound Prophylaxis in Hematopoietic Stem Cell Transplant (HSCT) Recipients
| Outcome | This compound Group | Placebo Group | p-value | Reference |
| Clinically Significant CMV Infection (through Week 24 post-HSCT) | 37.5% (122/325) | 60.6% (103/170) | <0.001 | [6] |
| All-Cause Mortality (Week 24) | 12.1% | 17.2% | 0.04 | [6] |
| All-Cause Mortality (Week 48) | 23.8% | 27.6% | 0.21 | [6] |
| CMV Reactivation within 100 days post-HCT | 20% | 72% | <0.001 | [7] |
| Clinically Significant CMV Infection (within 100 days post-HCT) | 4% | 59% | <0.001 | [7] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the CMV replication cycle, the mechanism of action of this compound, and a typical experimental workflow for studying its effects.
Caption: Inhibition of the CMV terminase complex by this compound.
Caption: Workflow for assessing this compound's antiviral activity.
Experimental Protocols
Plaque Reduction Assay
This assay determines the concentration of an antiviral drug required to reduce the number of viral plaques by 50% (IC50).
Materials:
-
Human foreskin fibroblasts (HFFs) or other permissive cells
-
CMV stock (e.g., AD169, Towne)
-
This compound
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Overlay medium (e.g., medium with 0.5% methylcellulose or other viscous agent)
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
-
6-well or 12-well cell culture plates
Protocol:
-
Seed HFFs in culture plates and grow to confluence.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Pre-incubate the confluent cell monolayers with the this compound dilutions for 1-2 hours at 37°C.
-
Infect the cells with a dilution of CMV calculated to produce 50-100 plaques per well.
-
After a 1-2 hour adsorption period, remove the inoculum and overlay the cells with medium containing the corresponding concentrations of this compound and 0.5% methylcellulose.
-
Incubate the plates at 37°C in a CO2 incubator for 7-14 days, until plaques are visible.
-
Fix the cells with 10% formalin for 30 minutes.
-
Stain the cells with crystal violet solution for 15-30 minutes.
-
Wash the plates with water and allow them to dry.
-
Count the number of plaques in each well.
-
Calculate the IC50 value by plotting the percentage of plaque reduction against the drug concentration and fitting the data to a dose-response curve.
Quantitative PCR (qPCR) for Viral DNA Quantification
This protocol is designed to differentiate between total viral DNA and encapsidated (infectious) viral DNA, which is crucial for evaluating the effect of a terminase inhibitor like this compound.[5][6]
Materials:
-
Infected cell lysates or supernatants
-
DNase I
-
DNA extraction kit
-
qPCR master mix
-
Primers and probe specific for a CMV gene (e.g., UL54)
-
qPCR instrument
Protocol:
-
Sample Preparation:
-
Harvest CMV-infected cells and supernatant at desired time points post-infection.
-
For total viral DNA, proceed directly to DNA extraction.
-
For encapsidated DNA, treat an aliquot of the cell lysate or supernatant with DNase I to digest non-encapsidated DNA. Follow the manufacturer's protocol for DNase I treatment. Inactivate the DNase I according to the manufacturer's instructions before proceeding to DNA extraction.[5]
-
-
DNA Extraction:
-
Extract viral DNA from both untreated and DNase I-treated samples using a commercial DNA extraction kit according to the manufacturer's instructions.
-
-
qPCR:
-
Set up the qPCR reaction using a master mix, CMV-specific primers and probe, and the extracted DNA.
-
Use a standard curve of a plasmid containing the target CMV gene to quantify the number of viral genomes.
-
Run the qPCR reaction on a real-time PCR instrument using an appropriate cycling protocol.
-
-
Data Analysis:
-
Determine the viral DNA copy number in each sample by comparing the Ct values to the standard curve.
-
The difference in DNA copy number between the untreated and DNase I-treated samples represents the amount of non-encapsidated viral DNA. A reduction in the DNase I-resistant (encapsidated) DNA in this compound-treated samples indicates inhibition of viral packaging.
-
Western Blot for Viral Protein Analysis
This protocol is used to assess the effect of this compound on the expression of different classes of viral proteins (immediate-early, early, and late).
Materials:
-
CMV-infected cell lysates
-
Protein lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies specific for CMV proteins (e.g., IE1/IE2, pp52, pp28) and a loading control (e.g., β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Sample Preparation:
-
Wash CMV-infected cells with cold PBS and lyse them in protein lysis buffer.
-
Clarify the lysates by centrifugation and collect the supernatants.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the viral protein bands to the loading control (e.g., β-actin).
-
Compare the expression levels of viral proteins in this compound-treated samples to the vehicle control. Since this compound does not inhibit protein synthesis, no significant change in the expression of immediate-early, early, or late proteins is expected.
-
Conclusion
This compound's specific mechanism of action provides a unique opportunity to study the late stages of CMV replication. The protocols and data presented here offer a framework for researchers to investigate the intricate processes of viral genome cleavage and packaging, contributing to a deeper understanding of CMV pathogenesis and the development of novel antiviral strategies.
References
- 1. This compound for Cytomegalovirus Prevention in Patients Undergoing Hematopoietic Cell Transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Resistance Analysis in a Clinical Trial of Cytomegalovirus Prophylaxis for Hematopoietic Stem Cell Transplant Recipients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. seq.es [seq.es]
- 4. In vitro assessment of the combined effect of this compound and sirolimus on cytomegalovirus replication - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reliable quantification of Cytomegalovirus DNAemia in this compound treated patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound use may impact on the Cytomegalovirus DNA fragmentation profile in plasma from allogeneic hematopoietic stem cell transplant recipients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Clinical "real-world" experience with this compound for prevention of cytomegalovirus infection in allogeneic hematopoietic cell transplant recipients - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating Viral DNA Packaging Using Letermovir
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Letermovir as a tool to investigate the mechanisms of viral DNA packaging, particularly in Human Cytomegalovirus (HCMV). The protocols and data presented are intended to facilitate research into the function of the viral terminase complex and to aid in the development of novel antiviral therapies.
Introduction
This compound is a first-in-class antiviral agent that specifically targets the Human Cytomegalovirus (HCMV) terminase complex, an essential enzyme responsible for processing and packaging viral DNA into nascent capsids.[1] Unlike conventional anti-HCMV drugs that inhibit viral DNA polymerase, this compound's unique mechanism of action provides a valuable tool for dissecting the later stages of viral replication.[2] By inhibiting the terminase complex, which is composed of the protein subunits pUL51, pUL56, and pUL89, this compound prevents the cleavage of viral DNA concatemers into unit-length genomes, thereby halting the production of infectious virions.[1][2][3] Resistance to this compound has been primarily mapped to mutations in the UL56 gene, and to a lesser extent in UL51 and UL89, highlighting the direct interaction between the drug and the terminase complex.[3][4][5]
This document outlines key experimental protocols that leverage this compound to study viral DNA packaging, assess antiviral efficacy, and characterize viral resistance.
Mechanism of Action of this compound
This compound disrupts the HCMV replication cycle at the crucial stage of virion maturation. It specifically inhibits the terminase complex, which is responsible for cleaving long concatemers of viral DNA into individual genomes and packaging them into pre-formed viral capsids. This inhibition results in an accumulation of unprocessed viral DNA and prevents the assembly of infectious viral particles.[2][3][6][7]
Caption: Mechanism of this compound action on the HCMV terminase complex.
Data Presentation
Table 1: In Vitro Antiviral Activity of this compound
| Virus Strain | Cell Type | Assay Type | EC50 (nM) | Reference |
| HCMV AD169 | Human Foreskin Fibroblasts | Fluorescence Reduction | 2.1 | [8] |
| HCMV Towne | Human Foreskin Fibroblasts | Plaque Reduction | 4.7 | [8] |
| Ganciclovir-resistant HCMV | Human Foreskin Fibroblasts | Fluorescence Reduction | 2.5 | [8] |
| Cidofovir-resistant HCMV | Human Foreskin Fibroblasts | Fluorescence Reduction | 2.3 | [8] |
| Foscarnet-resistant HCMV | Human Foreskin Fibroblasts | Fluorescence Reduction | 2.8 | [8] |
Table 2: this compound Resistance-Associated Mutations in UL56
| Mutation | Fold Increase in EC50 | Reference |
| V236M | 32 - 46 | [4] |
| E237G | >100 | [3] |
| T244K | 3.3 | [4] |
| C325F | >3000 | [4] |
| C325R | >3000 | [4] |
| C325W | >3000 | [3] |
| C325Y | >3000 | [4] |
| R369S | 38 - 48 | [4] |
| R369T | >100 | [3] |
Table 3: Drug Combination Studies with this compound
| Combination Drug | Method | Interaction | Synergy/Antagonism Volume (µM²%) | Reference |
| Ganciclovir | Checkerboard Assay | Additive | Not reported | |
| Foscarnet | Checkerboard Assay | Additive | Not reported | |
| Cidofovir | Checkerboard Assay | Additive | Not reported | |
| Sirolimus | Checkerboard Assay | Antagonism | -117% | [9][10] |
Experimental Protocols
Protocol 1: Determination of Antiviral Activity using a Fluorescence Reduction Assay
This protocol is used to determine the 50% effective concentration (EC50) of this compound against HCMV strains expressing a fluorescent reporter protein (e.g., GFP).
Materials:
-
Human Foreskin Fibroblasts (HFFs) or other permissive cells (e.g., ARPE-19)
-
Complete cell culture medium
-
HCMV strain expressing a fluorescent reporter gene
-
This compound stock solution
-
96-well plates
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Seeding: Seed HFFs into 96-well plates at a density that will result in a confluent monolayer on the day of infection. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Drug Dilution: Prepare serial dilutions of this compound in complete cell culture medium.
-
Infection: Aspirate the medium from the cells and infect with the HCMV reporter virus at a multiplicity of infection (MOI) that results in a detectable signal but not widespread cytotoxicity.
-
Treatment: Immediately after infection, add the serially diluted this compound to the respective wells. Include a "virus only" control (no drug) and a "cells only" control (no virus, no drug).
-
Incubation: Incubate the plates for 5-7 days at 37°C in a 5% CO2 incubator, or until the fluorescent signal in the "virus only" control is robust.
-
Quantification: Measure the fluorescence intensity in each well using a fluorescence plate reader or by counting the number of fluorescent cells under a microscope.
-
Data Analysis: Calculate the percentage of inhibition for each drug concentration relative to the "virus only" control. Determine the EC50 value by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.
References
- 1. unmc.edu [unmc.edu]
- 2. This compound and its role in the prevention of cytomegalovirus infection in seropositive patients receiving an allogeneic hematopoietic cell transplant - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Resistance Analysis in a Clinical Trial of Cytomegalovirus Prophylaxis for Hematopoietic Stem Cell Transplant Recipients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 6. repositorium.meduniwien.ac.at [repositorium.meduniwien.ac.at]
- 7. Reliable quantification of Cytomegalovirus DNAemia in this compound treated patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In vitro assessment of the combined effect of this compound and sirolimus on cytomegalovirus replication - PMC [pmc.ncbi.nlm.nih.gov]
- 10. seq.es [seq.es]
Application Notes and Protocols: In Vitro Evaluation of Letermovir in Combination with Immunosuppressants
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the available in vitro data on the combination of the anti-cytomegalovirus (CMV) agent Letermovir with various immunosuppressants. Detailed protocols for key experimental procedures are also included to facilitate further research in this area.
Introduction
This compound is a first-in-class antiviral agent that inhibits the CMV DNA terminase complex, which is essential for viral DNA processing and packaging.[1][2] It is approved for CMV prophylaxis in certain transplant recipients who are also on immunosuppressive therapy to prevent graft rejection.[3] Understanding the in vitro interactions between this compound and commonly used immunosuppressants is crucial for predicting clinical outcomes, optimizing dosing regimens, and identifying potential synergistic or antagonistic effects.
This document summarizes the current, albeit limited, in vitro data on the combination of this compound with sirolimus, and discusses the known pharmacokinetic interactions with other key immunosuppressants. It also provides detailed protocols for assays to evaluate antiviral efficacy and cytotoxicity of such combinations.
Data Presentation: In Vitro Antiviral Activity
Currently, published in vitro studies detailing the combined antiviral efficacy of this compound with a broad range of immunosuppressants are scarce. The most comprehensive data available is for the combination of this compound (LMV) and Sirolimus (SLM).
| Drug Combination | Virus/Cell Line | Parameter | This compound (LMV) | Immunosuppressant | Interaction Type | Reference |
| This compound + Sirolimus | CMV (BADrUL131-Y) / ARPE-19 | Mean EC50 | 2.44 nM (95% CI: 1.66-3.60) | 1.40 nM (95% CI: 0.41-4.74) | Additive | [1][2] |
Note on Other Immunosuppressants:
Signaling Pathways
Interaction of CMV and Immunosuppressant Signaling Pathways
While direct evidence of crosstalk between this compound's mechanism of action (inhibition of the CMV terminase complex) and the signaling pathways targeted by immunosuppressants is not yet established, it is known that CMV replication is intricately linked with cellular signaling pathways that are modulated by these drugs.
The mTOR pathway, inhibited by sirolimus and everolimus, is crucial for CMV protein synthesis and replication.[2] This provides a mechanistic basis for the observed anti-CMV activity of these immunosuppressants and the additive effect when combined with this compound.
Calcineurin inhibitors, such as cyclosporine and tacrolimus, suppress the immune system by inhibiting T-cell activation. While their direct impact on CMV replication in non-immune cells is less clear, their profound effect on the host's antiviral immune response is a critical component of their overall interaction with CMV infection.
Below are diagrams illustrating the established signaling pathways for mTOR and calcineurin inhibitors.
Caption: mTOR signaling pathway and the inhibitory action of Sirolimus/Everolimus.
Caption: Calcineurin-NFAT signaling pathway and its inhibition by Cyclosporine/Tacrolimus.
Experimental Protocols
The following are detailed protocols for in vitro assays to assess the combined effects of this compound and immunosuppressants on CMV replication and cell viability.
Protocol 1: Checkerboard Assay for Antiviral Synergy
This protocol is designed to evaluate the interaction between two compounds (e.g., this compound and an immunosuppressant) against CMV in a 96-well format.
References
- 1. In vitro assessment of the combined effect of this compound and sirolimus on cytomegalovirus replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro assessment of the combined effect of this compound and sirolimus on cytomegalovirus replication - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Drug Combination Studies of this compound (AIC246, MK-8228) with Approved Anti-Human Cytomegalovirus (HCMV) and Anti-HIV Compounds in Inhibition of HCMV and HIV Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | Johns Hopkins ABX Guide [hopkinsguides.com]
- 5. Cytomegalovirus-specific T-cell reconstitution following this compound prophylaxis after hematopoietic cell transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
Application Notes and Protocols for Generating Letermovir-Resistant CMV Strains
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the in vitro generation and characterization of Letermovir-resistant Cytomegalovirus (CMV) strains. These protocols are essential for understanding the mechanisms of resistance, developing diagnostic tools, and for the preclinical evaluation of new antiviral compounds.
Introduction
This compound is a first-in-class antiviral agent that targets the CMV terminase complex, specifically inhibiting the cleavage of viral DNA concatemers and their packaging into capsids.[1][2] The primary target of this compound is the pUL56 subunit of the terminase complex, with resistance mutations also identified in pUL89 and pUL51.[1][3] The emergence of drug resistance is a significant clinical concern, and in vitro resistance selection studies are crucial for predicting and understanding resistance mechanisms.[4][5] Resistance is typically associated with specific amino acid substitutions in the UL56 gene, particularly within the region spanning codons 231 to 369.[3][6][7]
Experimental Protocols
-
Cell Lines: Human foreskin fibroblasts (HFFs) are commonly used for the propagation of CMV. Maintain HFFs in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and antibiotics (penicillin and streptomycin).
-
CMV Strains: Laboratory-adapted strains such as AD169 or clinical isolates can be used as the parent strain for resistance selection.[8] Ensure the starting virus population is clonal or well-characterized.
This protocol involves the serial passage of CMV in the presence of escalating concentrations of this compound.
-
Initial Infection: Seed HFFs in T-25 flasks and allow them to reach confluence. Infect the cells with the wild-type CMV strain at a low multiplicity of infection (MOI) of 0.01 to 0.1.
-
Drug Application: After viral adsorption (typically 1-2 hours), replace the inoculum with fresh culture medium containing this compound at a starting concentration equal to the 50% effective concentration (EC50) for the wild-type virus.
-
Serial Passage: Monitor the infected cell culture for the development of cytopathic effect (CPE). When 80-100% CPE is observed, harvest the virus by freeze-thawing the cell suspension.
-
Escalating Concentrations: Use the harvested virus to infect fresh HFF monolayers. In each subsequent passage, gradually increase the concentration of this compound. A common strategy is to double the concentration at each or every few passages.[6]
-
Harvesting Resistant Virus: Continue the serial passage until the virus can replicate efficiently in high concentrations of this compound (e.g., >30 µM).[6] This process may take multiple passages (median of 3 to 20 passages).[6][7]
Once a resistant viral population is established, identify the genetic mutations responsible for the resistance phenotype.
-
DNA Extraction: Extract viral DNA from the infected cell supernatant or cell pellet using a commercial viral DNA extraction kit.
-
PCR Amplification: Amplify the coding regions of the CMV terminase complex genes: UL56, UL89, and UL51.[3][9] Primers should be designed to cover the entire coding sequences of these genes.
-
DNA Sequencing:
-
Sequence Analysis: Compare the nucleotide and deduced amino acid sequences of the resistant strains to the parental wild-type strain to identify mutations.
Phenotypic assays are essential to confirm the level of resistance conferred by the identified mutations.
-
Plaque Reduction Assay (PRA):
-
Seed HFFs in 6-well plates and infect with serial dilutions of the resistant and wild-type viruses.
-
After viral adsorption, overlay the cells with a medium containing various concentrations of this compound and 0.5% agarose.
-
Incubate the plates until plaques are visible (typically 7-14 days).
-
Stain the cells with crystal violet and count the plaques.
-
The EC50 value is the drug concentration that reduces the number of plaques by 50% compared to the drug-free control.
-
-
Fluorescence Reduction Assay: This is an alternative to the PRA that is often faster and less labor-intensive.[8] It utilizes recombinant CMV strains expressing a fluorescent protein (e.g., GFP). The reduction in fluorescence intensity is used to determine the EC50.
Data Presentation
The following tables summarize quantitative data on this compound resistance mutations and their corresponding fold-changes in EC50 values.
Table 1: this compound Resistance Mutations in CMV UL56 and Associated Fold-Increase in EC50
| Amino Acid Substitution | Fold Increase in EC50 | Reference(s) |
| C25F | 5.4 | [7] |
| V231L | 5 | [6] |
| V236M | - | [3][11] |
| E237G | - | [3][11] |
| F261L | Low-grade resistance | [6] |
| C325F/W/Y | >5,000 | [4][6] |
| R369T | - | [3][11] |
| S229Y | 2 | [12][13] |
| M329I | No resistance | [12][13] |
Note: "-" indicates that a specific fold-increase value was not provided in the cited literature, but the mutation was associated with resistance.
Table 2: Characterized UL89 Substitutions and their Effect on this compound Susceptibility
| Amino Acid Substitution | Effect on this compound Susceptibility | Reference(s) |
| D344Y | Nonviable phenotype | [12][13] |
Mandatory Visualizations
Caption: Experimental workflow for generating this compound-resistant CMV strains.
Caption: Mechanism of action of this compound and the role of UL56 mutations in resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound Resistance in Hematopoietic Stem Cell Transplant Recipients: The Risks Associated with Cytomegalovirus Prophylaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. The emergence of this compound and maribavir drug-resistant mutations: from clinical trials to real-world studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. journals.asm.org [journals.asm.org]
- 7. journals.asm.org [journals.asm.org]
- 8. Geno- and Phenotypic Characterization of Human Cytomegalovirus Mutants Selected In Vitro after this compound (AIC246) Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Diagnosis of Human Cytomegalovirus Drug Resistance Mutations in Solid Organ Transplant Recipients—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 12. Phenotypes of cytomegalovirus genetic variants encountered in a this compound clinical trial illustrate the importance of genotyping validation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Phenotypes of cytomegalovirus genetic variants encountered in a this compound clinical trial illustrate the importance of genotyping validation - PubMed [pubmed.ncbi.nlm.nih.gov]
Letermovir: Application in High-Throughput Screening Assays for CMV Drug Discovery
Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Letermovir (Prevymis®) is a first-in-class antiviral agent approved for the prophylaxis of cytomegalovirus (CMV) infection and disease in adult CMV-seropositive recipients of an allogeneic hematopoietic stem cell transplant. Unlike previous anti-CMV drugs that target the viral DNA polymerase, this compound inhibits the CMV terminase complex, a crucial enzyme for viral replication. This novel mechanism of action makes this compound a valuable tool in antiviral research and a candidate for high-throughput screening (HTS) assays aimed at discovering new CMV inhibitors. This document provides an overview of this compound's mechanism of action, methodologies for its application in HTS, and representative data.
Mechanism of Action
This compound specifically targets the pUL56 subunit of the CMV terminase complex, which also includes the pUL51 and pUL89 subunits. This complex is responsible for cleaving long concatemeric viral DNA into unit-length genomes and packaging them into procapsids. By inhibiting the terminase complex, this compound prevents the formation of infectious viral particles. Due to its high specificity for the CMV terminase complex, this compound does not exhibit cross-resistance with DNA polymerase inhibitors and has a favorable safety profile.
Caption: Mechanism of action of this compound on the CMV replication cycle.
Data Presentation
The antiviral activity of this compound is typically quantified by its 50% effective concentration (EC50), which is the concentration of the drug that inhibits 50% of viral replication in vitro. The following table summarizes representative EC50 values for this compound against various CMV strains, including those with resistance mutations to other antivirals.
| CMV Strain | Genotype/Phenotype | EC50 (nM) | Reference |
| AD169 | Wild-Type | 2.1 | |
| Towne | Wild-Type | 1.8 | |
| Clinical Isolates (n=17) | Wild-Type | 0.6 - 5.7 | |
| Ganciclovir-resistant | UL97 mutant | Active (EC50 in low nM range) | |
| Cidofovir/Foscarnet-resistant | UL54 mutant | Active (EC50 in low nM range) | |
| This compound-resistant | UL56 C325Y mutant | >5,000-fold increase vs WT | |
| This compound-resistant | UL56 V231L mutant | 5-fold increase vs WT |
Experimental Protocols
High-throughput screening assays are essential for the discovery of new antiviral compounds. Below are generalized protocols for HTS assays that can be adapted for screening for inhibitors of CMV replication, using this compound as a control compound.
Fluorescence-Based High-Throughput Screening Assay
This assay utilizes a recombinant CMV strain expressing a fluorescent reporter protein (e.g., Green Fluorescent Protein - GFP) to quantify viral infection.
Materials:
-
Human foreskin fibroblasts (HFFs) or other permissive cell line
-
Recombinant CMV expressing GFP (e.g., AD169-GFP)
-
This compound (as a positive control)
-
Compound library for screening
-
Cell culture medium and supplements
-
384-well microplates
-
High-content imaging system or fluorescence plate reader
Protocol:
-
Seed HFFs into 384-well plates at a density that will result in a confluent monolayer on the day of infection.
-
Incubate the plates overnight at 37°C in a humidified CO2 incubator.
-
The following day, add compounds from the screening library and this compound controls to the plates at various concentrations.
-
Infect the cells with the GFP-expressing CMV at a pre-determined multiplicity of infection (MOI).
-
Incubate the plates for 48-72 hours to allow for viral gene expression and GFP production.
-
Quantify the GFP signal using a high-content imager or fluorescence plate reader.
-
Determine the percent inhibition of viral replication for each compound relative to the untreated virus-infected controls.
-
Calculate the Z' factor to assess the quality of the HTS assay.
Caption: Generalized workflow for a fluorescence-based HTS assay.
qPCR-Based High-Throughput Screening Assay
This method quantifies the amount of viral DNA replication in the presence of potential inhibitors.
Materials:
-
HFFs or other permissive cell line
-
Wild-type CMV
-
This compound (as a positive control)
-
Compound library for screening
-
Cell culture medium and supplements
-
384-well microplates
-
DNA extraction reagents
-
qPCR master mix, primers, and probes specific for a CMV gene (e.g., UL54) and a host housekeeping gene
-
qPCR instrument
Protocol:
-
Follow steps 1-4 of the fluorescence-based assay protocol.
-
Incubate the plates for 72-96 hours to allow for multiple rounds of viral DNA replication.
-
Lyse the cells and extract total DNA.
-
Perform qPCR using primers and probes for a CMV gene and a host housekeeping gene (for normalization).
-
Calculate the relative amount of viral DNA in compound-treated wells compared to untreated controls.
-
Determine the percent inhibition of CMV DNA replication for each compound.
-
Calculate the Z' factor for assay validation.
Troubleshooting & Optimization
Letermovir Solubility: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals utilizing letermovir in their experiments, understanding its solubility characteristics is paramount to ensure accurate and reproducible results. This technical support guide provides a comprehensive overview of this compound's solubility in DMSO versus cell culture media, detailed experimental protocols, and troubleshooting advice for common issues.
Solubility Data Summary
This compound exhibits high solubility in dimethyl sulfoxide (DMSO) but is practically insoluble in aqueous solutions, including water and cell culture media.[1][2] This disparity necessitates the use of DMSO as a primary solvent for preparing stock solutions. The table below summarizes the reported solubility of this compound in various solvents.
| Solvent | Reported Solubility | Citation |
| DMSO | 2 mg/mL to 100 mg/mL | [1][3] |
| 70 mg/mL (Sonication recommended) | [4] | |
| 100 mg/mL (174.65 mM) | [1] | |
| Ethanol | ~20 mg/mL | [5] |
| 100 mg/mL | [1] | |
| Dimethylformamide (DMF) | ~20 mg/mL | [5] |
| Water | Insoluble | [1] |
| Aqueous Buffers | Sparingly soluble | [5] |
| 1:1 Ethanol:PBS (pH 7.2) | ~0.5 mg/mL | [5] |
Experimental Protocols
Preparation of this compound Stock Solution in DMSO
A common practice for in vitro studies is to prepare a concentrated stock solution of this compound in DMSO.[6]
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
Protocol:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of fresh, anhydrous DMSO to achieve the desired stock concentration (e.g., 50 mM).[6] It is crucial to use fresh DMSO, as absorbed moisture can reduce the solubility of this compound.[1]
-
Vortex or sonicate the solution until the this compound is completely dissolved.[4]
-
Store the stock solution at -20°C for long-term stability.[5]
Preparation of Working Solutions in Cell Culture Media
To prepare a working solution for cell-based assays, the DMSO stock solution is further diluted into the cell culture medium.
Protocol:
-
Thaw the this compound DMSO stock solution at room temperature.
-
Serially dilute the stock solution in cell culture medium to the desired final concentration. For example, a working solution of 50 nM can be prepared in DMEM/F12K medium.[7]
-
It is critical to ensure that the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
-
Use the prepared working solution immediately. It is not recommended to store aqueous solutions of this compound for more than one day.[5]
Troubleshooting Guide & FAQs
This section addresses common issues researchers may encounter when working with this compound.
Q1: I observed precipitation after diluting my this compound DMSO stock into cell culture medium. What should I do?
A1: Precipitation upon dilution into aqueous media is a common issue due to this compound's low aqueous solubility. Here are some troubleshooting steps:
-
Reduce the final concentration: The concentration of this compound in your working solution may be too high. Try using a lower final concentration.
-
Increase the volume of media for dilution: A larger volume for dilution can help to keep the compound in solution.
-
Intermediate dilution step: Consider a two-step dilution. First, dilute the DMSO stock in a small volume of ethanol, and then add this intermediate solution to the cell culture medium. This compound has a higher solubility in ethanol which can facilitate its dispersion in the aqueous medium.[5]
-
Check the DMSO quality: Ensure you are using anhydrous (dry) DMSO, as moisture can significantly decrease solubility.[1]
-
Sonication: Briefly sonicating the final working solution might help to redissolve small precipitates.
Q2: What is the maximum stable concentration of this compound in cell culture media?
Q3: Can I store this compound working solutions in cell culture media?
A3: It is not recommended to store aqueous solutions of this compound for more than one day due to potential precipitation and degradation.[5] Always prepare fresh working solutions for your experiments.
Q4: My cells are showing signs of toxicity even at low this compound concentrations. What could be the cause?
A4: While this compound itself has a high selectivity index, the solvent used to dissolve it, DMSO, can be toxic to cells at higher concentrations. Ensure that the final concentration of DMSO in your cell culture medium is at a non-toxic level, typically below 0.5%. Always include a vehicle control (medium with the same concentration of DMSO as your experimental wells) in your experiments to assess the effect of the solvent on your cells.
Visualizing Experimental Workflow and Mechanism of Action
To aid in understanding the experimental process and the mechanism of action of this compound, the following diagrams have been generated.
References
- 1. selleckchem.com [selleckchem.com]
- 2. unmc.edu [unmc.edu]
- 3. In vitro assessment of the combined effect of this compound and sirolimus on cytomegalovirus replication - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. go.drugbank.com [go.drugbank.com]
Letermovir Stability in Aqueous Solutions: A Technical Support Guide for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability of Letermovir in aqueous solutions for in vitro assays. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: this compound is sparingly soluble in aqueous buffers but is soluble in organic solvents. For in vitro assays, it is recommended to prepare stock solutions in 100% dimethyl sulfoxide (DMSO).[1][2][3] Concentrated stock solutions, for example at 50 mM, can be prepared and should be stored appropriately.[3]
Q2: How should this compound stock solutions be stored?
A2: this compound stock solutions prepared in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 1 year).[1]
Q3: What is the stability of this compound in aqueous solutions like cell culture media?
A3: this compound's stability in aqueous solutions is limited. It is not recommended to store aqueous solutions for more than one day.[2] One study indicated an in vitro half-life of approximately 12 hours in cell culture medium.[3] For experiments lasting several days, it is advisable to replace the medium with freshly prepared this compound solution every 2-3 days to maintain the desired concentration.[3]
Q4: Can this compound precipitate when diluted into aqueous buffers or cell culture media?
A4: Yes, precipitation is a common issue due to this compound's low aqueous solubility.[2] To minimize precipitation, it is recommended to perform serial dilutions. For maximum solubility, the DMSO stock solution can first be diluted in ethanol before further dilution into the final aqueous buffer or medium.[2] The final concentration of DMSO in the cell culture should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.
Q5: Is the solubility of this compound affected by pH?
A5: Yes, the solubility of this compound is pH-dependent.[4] While specific data on solubility across a wide pH range in typical in vitro buffers is limited, this property should be considered when designing experiments with non-physiological pH conditions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock in aqueous buffer/medium | This compound has low aqueous solubility. The rapid change in solvent polarity can cause it to crash out of solution. | 1. Perform serial dilutions: Instead of a single large dilution, perform a stepwise dilution of the DMSO stock. 2. Use an intermediate solvent: Dilute the DMSO stock in a water-miscible organic solvent like ethanol first, and then add this intermediate dilution to the final aqueous buffer. A 1:1 solution of ethanol:PBS (pH 7.2) has been shown to dissolve this compound up to approximately 0.5 mg/mL.[2] 3. Warm the aqueous medium: Gently warming the cell culture medium or buffer to 37°C before adding the this compound solution may help improve solubility. 4. Vortex during dilution: Ensure vigorous mixing while adding the this compound stock to the aqueous solution to promote rapid dispersion. |
| Loss of antiviral activity in a multi-day experiment | This compound has a limited half-life in aqueous solutions at 37°C. | 1. Replenish the medium: For experiments lasting longer than 24 hours, replace the cell culture medium with freshly prepared this compound-containing medium every 2-3 days.[3] 2. Confirm initial concentration: If possible, use an analytical method like HPLC to confirm the initial concentration of this compound in your prepared medium. |
| Inconsistent results between experiments | Variability in stock solution preparation, storage, or dilution procedures. | 1. Standardize protocols: Ensure all researchers in the lab follow a standardized and detailed protocol for preparing and handling this compound solutions. 2. Aliquot stock solutions: Prepare single-use aliquots of the DMSO stock solution to avoid variability from multiple freeze-thaw cycles.[1] 3. Use fresh dilutions: Always prepare fresh dilutions of this compound in aqueous buffers or media for each experiment. Do not store diluted aqueous solutions.[2] |
| Cell toxicity observed at expected non-toxic concentrations | The final concentration of DMSO in the culture medium is too high. | 1. Calculate final DMSO concentration: Ensure the final concentration of DMSO in the cell culture wells is below the cytotoxic level for your specific cell line (typically <0.5%). 2. Include a vehicle control: Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments to assess the effect of the solvent on cell viability. |
Quantitative Stability and Solubility Data
The following tables summarize the available quantitative data on the stability and solubility of this compound.
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| DMSO | ~20 mg/mL or 100 mg/mL | [1][2] |
| Ethanol | ~20 mg/mL or 100 mg/mL | [1][2] |
| Dimethyl formamide | ~20 mg/mL | [2] |
| Water | Very slightly soluble/Insoluble | [1][5] |
| 1:1 Ethanol:PBS (pH 7.2) | ~0.5 mg/mL | [2] |
Table 2: Stability of this compound in Aqueous Solutions
| Solution | Concentration | Storage Conditions | Stability | Reference |
| Aqueous Buffer/Medium | Not specified | Not specified | Not recommended for storage > 1 day | [2] |
| Cell Culture Medium | Not specified | 37°C | Half-life of approximately 12 hours | [3] |
| 0.9% NaCl | 1 to 2 mg/mL | Room temperature, protected from UV light | Up to 30 days | [6] |
Note: Detailed quantitative data on the degradation kinetics of this compound in various cell culture media at different pH values and temperatures are not extensively available in the public domain. Researchers should consider the provided half-life as an estimate and optimize their experimental design accordingly.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Under sterile conditions, weigh out the desired amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., 50 mM).
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into single-use, sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for short-term use or -80°C for long-term storage.
-
Protocol 2: Preparation of this compound Working Solution in Cell Culture Medium
-
Materials: this compound DMSO stock solution, cell culture medium (pre-warmed to 37°C), sterile tubes.
-
Procedure:
-
Thaw an aliquot of the this compound DMSO stock solution at room temperature.
-
Perform a serial dilution of the stock solution in cell culture medium to achieve the final desired concentration.
-
During each dilution step, vortex the solution gently to ensure homogeneity.
-
Ensure the final concentration of DMSO in the working solution is below the cytotoxic threshold for the cell line being used (e.g., <0.5%).
-
Use the freshly prepared working solution immediately. Do not store.
-
Logical Workflow for Troubleshooting this compound-Related In Vitro Assay Issues
References
- 1. selleckchem.com [selleckchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. In vitro assessment of the combined effect of this compound and sirolimus on cytomegalovirus replication - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gerpac.eu [gerpac.eu]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. gerpac.eu [gerpac.eu]
Technical Support Center: Letermovir Resistance Mutation Sequencing
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the sequencing of Cytomegalovirus (CMV) genes to identify Letermovir resistance mutations.
Frequently Asked Questions (FAQs)
Q1: Which CMV genes should be sequenced to detect this compound resistance?
This compound resistance is primarily associated with mutations in the CMV terminase complex genes. Sequencing should target:
-
UL56: The most common gene where resistance mutations are found.[1][2][3][4][5] The region between codons 229 and 369 is a hotspot for these mutations.[1]
-
UL89 and UL51: Mutations in these genes have also been reported to confer resistance, although less frequently.[2][3][6][7] Sequencing of all three genes is recommended for a comprehensive resistance analysis.[8]
Q2: What are the most common this compound resistance mutations?
Mutations at codon 325 of the UL56 gene (e.g., C325Y/F/W/R) are the most frequently observed and are associated with high-level resistance.[1][5] Other significant mutations have been identified in UL56 at codons such as V236M, E237G, and R369S/G/T/K.[1][5]
Q3: What is the difference between Sanger sequencing and Next-Generation Sequencing (NGS) for detecting this compound resistance?
Sanger sequencing is the traditional "gold standard" and is effective for detecting dominant viral populations. However, it has a lower sensitivity and may not detect viral variants that constitute less than 20% of the total viral population.[7][9] NGS offers higher sensitivity and can detect low-frequency variants (as low as 5-6%), which may be clinically significant, especially in the early stages of resistance development.[7][9]
Q4: What is the minimum viral load required for successful sequencing?
A minimum CMV viral load is necessary for successful PCR amplification and subsequent sequencing. For Sanger sequencing, a viral load of at least 240 IU/mL is generally recommended.[10] NGS assays may also have a similar limit of detection, around 2.6 log IU/mL.[3] Samples with undetectable or very low viral loads are likely to fail sequencing.
Troubleshooting Guides
Section 1: PCR Amplification Issues
| Problem | Possible Cause | Recommended Solution |
| No PCR product or faint bands on gel | Insufficient or poor-quality DNA template. | Ensure the CMV viral load is above the recommended threshold. Re-extract DNA from the sample. |
| PCR inhibitors present in the sample. | Use a DNA purification kit known to efficiently remove inhibitors. Consider diluting the template DNA. | |
| Suboptimal primer design or annealing temperature. | Verify primer sequences for specificity to CMV UL56, UL89, and UL51. Optimize the annealing temperature using a gradient PCR. | |
| Incorrect PCR cycling parameters. | Ensure extension time is sufficient for the amplicon length (typically 1 minute per kb). Increase the number of cycles if the template concentration is low. | |
| Non-specific bands or smears on gel | Primer-dimer formation. | Optimize primer concentration. Consider using a hot-start Taq polymerase. |
| Non-specific primer binding. | Increase the annealing temperature. Redesign primers for higher specificity. | |
| Contamination. | Use aerosol-resistant pipette tips and physically separate pre- and post-PCR areas. Run a no-template control to check for contamination. |
Section 2: Sanger Sequencing Data Quality Issues
| Problem | Possible Cause | Recommended Solution |
| Noisy chromatogram with high background | Poor quality template DNA (e.g., contaminants). | Re-purify the PCR product. Ensure no residual salts or ethanol are present. |
| Low template concentration. | Increase the amount of PCR product used in the sequencing reaction. | |
| Mixed peaks (double peaks) throughout the chromatogram | Presence of a mixed viral population. | This may indicate the presence of both wild-type and mutant virus. Consider using NGS for better resolution of the mixed population. |
| Multiple priming sites. | Verify primer specificity. Redesign primers if necessary. | |
| Contamination with another DNA template. | Re-run the PCR with careful handling to avoid cross-contamination. | |
| Weak signal that drops off early | Insufficient template or primer concentration. | Optimize the concentrations for the sequencing reaction. |
| Secondary structures in the DNA template. | Use a sequencing chemistry designed for difficult templates (e.g., with betaine). |
Section 3: NGS Data Analysis Issues
| Problem | Possible Cause | Recommended Solution |
| Low read depth for target regions | Inefficient library preparation. | Ensure accurate quantification of input DNA. Optimize adapter ligation and PCR amplification steps. |
| Poor target enrichment. | If using a targeted panel, ensure probes are designed correctly for CMV UL56, UL89, and UL51. | |
| High percentage of adapter-dimers | Suboptimal ratio of adapter to DNA during library preparation. | Titrate the adapter concentration. Perform a double size selection to remove small fragments. |
| GC bias in sequencing coverage | High GC content of the CMV genome can lead to uneven amplification. | Use a polymerase with high fidelity and better performance on GC-rich templates. Adjust PCR cycling conditions. |
| Difficulty in distinguishing true low-frequency variants from sequencing errors | PCR or sequencing artifacts. | Use unique molecular identifiers (UMIs) during library preparation. Set a stringent variant calling threshold and visually inspect alignments. Replicate testing can help confirm the presence of low-frequency variants.[3] |
Quantitative Data Summary
The following tables summarize known mutations in the CMV terminase complex and their associated resistance levels to this compound, presented as the fold increase in the 50% effective concentration (EC50).
Table 1: this compound Resistance Mutations in UL56
| Mutation | Fold Increase in EC50 | Resistance Level |
| C325Y/F/W/R | >3000 to >5000 | High |
| V236M | 32 - 46 | Moderate |
| R369S | 38 - 48 | Moderate |
| L257I | - | - |
| T244K | 3.3 | Low |
| R246C | Susceptible | None |
Data compiled from multiple sources.[1][5][9]
Table 2: this compound Resistance Mutations in UL51
| Mutation | Fold Increase in EC50 | Resistance Level |
| A95V | 13.8 | Low |
Data from in-vitro studies.[8]
Experimental Protocols
Protocol 1: Sanger Sequencing of CMV UL56, UL89, and UL51
-
DNA Extraction: Extract viral DNA from plasma, whole blood, or other clinical samples using a validated viral nucleic acid extraction kit.
-
PCR Amplification:
-
Design primers to amplify the coding regions of UL56 (specifically codons 202-412), UL89, and UL51.[1] Use primer design software and verify specificity using BLAST.
-
Set up PCR reactions with a high-fidelity DNA polymerase.
-
Use the following cycling conditions as a starting point, and optimize as needed:
-
Initial denaturation: 95°C for 5 minutes.
-
35-40 cycles of:
-
Denaturation: 95°C for 30 seconds.
-
Annealing: 55-60°C for 30 seconds (optimize with gradient PCR).
-
Extension: 72°C for 1-2 minutes (depending on amplicon length).
-
-
Final extension: 72°C for 10 minutes.
-
-
-
PCR Product Purification:
-
Run the PCR products on an agarose gel to confirm the correct size and purity.
-
Purify the PCR products from the gel or directly from the PCR reaction using a commercial kit to remove primers and dNTPs.
-
-
Cycle Sequencing:
-
Set up cycle sequencing reactions using a BigDye Terminator kit with forward and reverse primers for each amplicon.
-
Perform cycle sequencing according to the manufacturer's protocol.
-
-
Sequencing and Analysis:
-
Purify the cycle sequencing products.
-
Perform capillary electrophoresis on a genetic analyzer.
-
Analyze the resulting chromatograms using sequencing analysis software. Align the sequences to a CMV reference strain (e.g., AD169) to identify mutations.
-
Protocol 2: Next-Generation Sequencing (NGS) of CMV Terminase Complex
-
DNA Extraction: Same as for Sanger sequencing.
-
Library Preparation:
-
Quantify the extracted DNA using a fluorometric method (e.g., Qubit).
-
Fragment the DNA to the desired size range for the sequencing platform.
-
Perform end-repair, A-tailing, and adapter ligation.
-
Use a targeted enrichment approach with probes designed against UL56, UL89, and UL51 or an amplicon-based approach.[3]
-
Amplify the library using a limited number of PCR cycles to minimize bias.
-
-
Library Quantification and Quality Control:
-
Quantify the final library using qPCR.
-
Assess the library size distribution using an automated electrophoresis system (e.g., Bioanalyzer or TapeStation).
-
-
Sequencing:
-
Pool libraries if multiplexing.
-
Sequence on an Illumina or Ion Torrent platform according to the manufacturer's instructions.
-
-
Data Analysis:
-
Perform quality control on the raw sequencing reads.
-
Align reads to a CMV reference genome.
-
Call variants using a bioinformatics pipeline.
-
Annotate variants to identify amino acid changes in UL56, UL89, and UL51.
-
Filter variants based on quality scores and read depth. Set a frequency threshold for reporting minor variants (e.g., >5%).
-
Visualizations
Caption: Mechanism of this compound action and resistance.
Caption: Experimental workflow for resistance sequencing.
Caption: Logical troubleshooting workflow.
References
- 1. Relative frequency of cytomegalovirus UL56 gene mutations detected in genotypic this compound resistance testing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Development and validation of a next-generation sequencing assay with open-access analysis software for detecting resistance-associated mutations in CMV - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 33125- CMV Resistance: Maribavir, this compound, Ganciclovir, Foscarnet, Cidofovir | Clinical | Eurofins-Viracor [eurofins-viracor.com]
- 5. The emergence of this compound and maribavir drug-resistant mutations: from clinical trials to real-world studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Next-generation sequencing for cytomegalovirus genotypic antiviral resistance testing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. First clinical description of this compound resistance mutation in cytomegalovirus UL51 gene and potential impact on the terminase complex structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Revealing the Unseen: Next-Generation Sequencing for Early Detection of Drug-Resistant Cytomegalovirus Variants Upon this compound Prophylaxis Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CMV Drug Resistance, Rapid UL97, UL54 and UL56 [testguide.labmed.uw.edu]
Technical Support Center: Optimizing Letermovir Concentration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Letermovir. The focus is on optimizing experimental concentrations to achieve potent antiviral activity while avoiding cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a first-in-class antiviral agent that specifically targets the cytomegalovirus (CMV) DNA terminase complex.[1] This complex is essential for the cleavage of viral DNA concatemers and their packaging into new virions. By inhibiting the pUL56 subunit of this complex, this compound disrupts the production of mature, infectious CMV particles.[1] Its high specificity for the viral terminase complex, which has no human counterpart, contributes to its favorable safety profile.[2]
Q2: At what concentration should I start my in vitro experiments with this compound?
The effective concentration of this compound can vary depending on the cell type and the specific CMV strain used. A common starting point for in vitro experiments is around its 50% effective concentration (EC50). For Human Cytomegalovirus (HCMV) in fibroblast cells, the EC50 is approximately 5 nM.[2] However, it is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q3: Is this compound cytotoxic at high concentrations?
While this compound is known for its favorable safety profile in clinical settings, like any compound, it can exhibit cytotoxicity at high concentrations in vitro. The cytotoxic concentration (CC50) is highly dependent on the cell line being used. It is essential to determine the CC50 in parallel with the EC50 to establish a therapeutic window for your experiments.
Q4: How do I determine the cytotoxic concentration (CC50) of this compound for my cell line?
Standard cytotoxicity assays such as the MTT, XTT, or LDH assays can be used to determine the CC50 of this compound in your specific cell line. These assays measure cell viability and membrane integrity, respectively. It is recommended to test a range of this compound concentrations, typically from nanomolar to high micromolar, to generate a dose-response curve from which the CC50 value can be calculated.
Q5: Are there known off-target effects of this compound that could contribute to cytotoxicity?
The high specificity of this compound for the CMV terminase complex suggests a low probability of off-target effects.[1][2] However, at very high concentrations, off-target interactions cannot be entirely ruled out. If you observe cytotoxicity at concentrations close to the effective antiviral range, further investigation into potential off-target mechanisms, such as mitochondrial toxicity, may be warranted.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High cell death observed in all experimental wells, including controls. | - Contamination of cell culture. - Error in reagent preparation. - General toxicity of the vehicle (e.g., DMSO). | - Check cell cultures for contamination (e.g., mycoplasma). - Prepare fresh reagents and repeat the experiment. - Test the toxicity of the vehicle at the concentrations used in the experiment. |
| No antiviral effect observed, even at high concentrations of this compound. | - Inactive this compound compound. - Resistant CMV strain. - Issues with the antiviral assay setup. | - Verify the integrity and activity of the this compound stock. - Sequence the viral genome to check for resistance mutations in the terminase complex genes. - Review and optimize the antiviral assay protocol. |
| Observed cytotoxicity is higher than expected based on literature. | - The specific cell line is more sensitive to this compound. - Extended incubation time. - Synergistic cytotoxic effects with other media components. | - Determine the CC50 for your specific cell line. - Optimize the incubation time for the cytotoxicity assay. - Review the composition of the cell culture media for any potentially interacting components. |
| Inconsistent results between experiments. | - Variation in cell seeding density. - Inconsistent incubation times. - Pipetting errors. | - Ensure consistent cell seeding density across all experiments. - Standardize all incubation times precisely. - Calibrate pipettes and use careful pipetting techniques. |
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound in Various Cell Lines
| Cell Line | Assay Type | CC50 (μM) | Reference |
| Normal Human Dermal Fibroblasts (NHDF) | Microscopic Observation | > 33 | [3] |
| ARPE-19 | AlamarBlue Assay | No cytotoxicity observed at tested concentrations | [4] |
| Human Foreskin Fibroblasts (HFF) | alamarBlue/Microscopic Evaluation | No toxicity observed at the highest concentration used | [5] |
| Vero Cells | alamarBlue/Microscopic Evaluation | No toxicity observed at the highest concentration used | [5] |
Note: The CC50 values can be highly cell-type dependent. It is strongly recommended to determine the CC50 for your specific experimental system.
Experimental Protocols
MTT Assay for Cell Viability
This protocol is a standard method to assess cell viability by measuring the metabolic activity of cells.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for the desired experimental duration (e.g., 48-72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the this compound concentration to determine the CC50 value.
LDH Assay for Cytotoxicity
This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells as an indicator of cytotoxicity.
-
Cell Seeding: Seed cells in a 96-well plate as described for the MTT assay.
-
Compound Treatment: Treat the cells with a serial dilution of this compound and appropriate controls (vehicle control, positive control for maximum LDH release).
-
Supernatant Collection: After the incubation period, centrifuge the plate and carefully collect the supernatant from each well.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature, protected from light, for the time specified in the kit protocol (usually 20-30 minutes).
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the maximum LDH release control. Plot the results to determine the CC50 value.
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for determining this compound cytotoxicity.
Caption: Optimizing this compound concentration.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. In Vitro Drug Combination Studies of this compound (AIC246, MK-8228) with Approved Anti-Human Cytomegalovirus (HCMV) and Anti-HIV Compounds in Inhibition of HCMV and HIV Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. seq.es [seq.es]
- 5. go.drugbank.com [go.drugbank.com]
Letermovir Drug Interaction Studies with CYP3A4 Inhibitors: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding drug-drug interaction (DDI) studies of letermovir with cytochrome P450 3A4 (CYP3A4) inhibitors. The following question-and-answer format addresses common issues and provides detailed experimental guidance.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of drug interaction between this compound and CYP3A4 inhibitors?
A1: this compound is a moderate inhibitor of the CYP3A4 enzyme.[1][2][3] When co-administered with drugs that are substrates of CYP3A4, this compound can increase their plasma concentrations, potentially leading to increased therapeutic effects or adverse events.[1][2] Conversely, strong inhibitors of CYP3A4 do not significantly affect this compound's pharmacokinetics as its metabolism is not primarily mediated by this enzyme. This compound is mainly eliminated unchanged in the feces, with hepatic uptake via OATP1B1/3 transporters being a key step.[4][5]
Q2: How does this compound affect the pharmacokinetics of CYP3A4 substrates?
A2: Co-administration of this compound with CYP3A4 substrates generally leads to an increase in the substrate's area under the curve (AUC) and maximum plasma concentration (Cmax). For instance, when co-administered with the sensitive CYP3A4 substrate midazolam, this compound increased the oral midazolam AUC and Cmax significantly.[6] Similarly, this compound has been shown to increase the exposure of other CYP3A4 substrates like tacrolimus and sirolimus.[7][8]
Q3: What is the effect of CYP3A4 inhibitors on this compound's pharmacokinetics?
A3: The co-administration of potent CYP3A4 inhibitors, such as itraconazole, has been studied. Itraconazole, which also inhibits P-glycoprotein (P-gp) and potentially Breast Cancer Resistance Protein (BCRP), modestly increases this compound's AUC and Cmax.[9][10][11] This effect is thought to be primarily due to the inhibition of intestinal transporters rather than a significant impact on this compound's metabolism.[9][10]
Troubleshooting Guide
Problem: Unexpectedly high variability in pharmacokinetic data during a this compound DDI study.
Possible Causes and Solutions:
-
Genetic Polymorphisms: Variations in genes encoding for drug-metabolizing enzymes (like UGT1A1/3) or transporters (like OATP1B1/3) can contribute to inter-individual variability in this compound's pharmacokinetics.[4] Consider genotyping study participants for relevant polymorphisms to identify potential outliers or to conduct subgroup analyses.
-
Concomitant Medications: Ensure that study subjects have not taken any other medications, including over-the-counter drugs or herbal supplements, that could inhibit or induce drug-metabolizing enzymes or transporters. A thorough medication history and washout period are crucial.
-
Food Effects: The absorption of this compound can be affected by food. Standardize the administration of this compound and the interacting drug with respect to meals to minimize variability.
-
Sample Handling and Analysis: Inconsistencies in blood sample collection, processing, storage, or the bioanalytical method can introduce significant variability. Review and ensure strict adherence to the analytical protocol.
Problem: Observed pharmacokinetic interaction is weaker or stronger than predicted from in vitro data.
Possible Causes and Solutions:
-
Complex In Vivo Mechanisms: In vitro systems may not fully capture the complex interplay of multiple metabolic pathways and transporter systems in vivo. This compound, for example, is a substrate and inhibitor of OATP1B1/3 transporters, which can influence its interaction profile.[1][5]
-
Contribution of Metabolites: The metabolites of the interacting drug may also have inhibitory or inducing effects that were not accounted for in the initial in vitro assessment.
-
Physiologically Based Pharmacokinetic (PBPK) Modeling: Utilize PBPK modeling to simulate and better understand the disconnect between in vitro data and clinical outcomes. PBPK models can integrate various physiological and drug-specific parameters to provide a more comprehensive prediction of DDIs.
Data Presentation
Table 1: Pharmacokinetic Interaction of this compound with the CYP3A4 Probe Substrate Midazolam
| Parameter | Midazolam Alone | Midazolam + this compound 240 mg | Geometric Mean Ratio (90% CI) |
| Oral Midazolam (2 mg) | |||
| AUC (ngh/mL) | - | - | 2.25 (1.98, 2.57) |
| Cmax (ng/mL) | - | - | 1.72 (1.46, 2.03) |
| Intravenous Midazolam (1 mg) | |||
| AUC (ngh/mL) | - | - | 1.47 (1.34, 1.61) |
| Cmax (ng/mL) | - | - | 1.05 (0.95, 1.17) |
Data sourced from a study in healthy female subjects.[6]
Table 2: Pharmacokinetic Interaction between this compound and Itraconazole (a strong CYP3A4 and P-gp Inhibitor)
| Parameter | Value with Co-administration / Value Alone | Geometric Mean Ratio (90% CI) |
| This compound | ||
| AUC0-24h | Increased | 1.33 (1.17, 1.51) |
| Cmax | Increased | 1.21 (1.05, 1.39) |
| Itraconazole | ||
| AUC0-24h | Decreased | 0.76 (0.71, 0.81) |
| Cmax | Decreased | 0.84 (0.76, 0.92) |
Data from a study in healthy participants where 480 mg this compound was co-administered with 200 mg itraconazole.[9][10]
Experimental Protocols
Protocol: Clinical Drug-Drug Interaction Study of this compound with a CYP3A4 Inhibitor
This protocol outlines a typical study design to evaluate the effect of a CYP3A4 inhibitor on the pharmacokinetics of this compound.
1. Study Design:
-
Type: Open-label, two-period, fixed-sequence crossover study.
-
Population: Healthy adult male and female subjects, typically aged 18-55 years.
-
Key Exclusion Criteria: History of significant medical conditions, use of interacting medications, and known hypersensitivity to the study drugs.
2. Dosing Regimen:
-
Period 1: Subjects receive a single oral dose of this compound (e.g., 480 mg).
-
Washout: A washout period of sufficient duration (typically at least 5-7 half-lives of this compound) is implemented.
-
Period 2: Subjects receive the CYP3A4 inhibitor for a duration sufficient to achieve steady-state inhibition (e.g., daily for several days). On the last day of inhibitor administration, a single oral dose of this compound (e.g., 480 mg) is co-administered.
3. Pharmacokinetic Sampling:
-
Serial blood samples are collected at pre-defined time points before and after this compound administration in both periods.
-
Typical sampling schedule: pre-dose (0 h), and at 0.5, 1, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours post-dose.
4. Bioanalytical Method:
-
Plasma concentrations of this compound and the CYP3A4 inhibitor (and its major metabolites, if applicable) are determined using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
5. Pharmacokinetic Analysis:
-
Pharmacokinetic parameters including AUC (from time zero to the last measurable concentration and extrapolated to infinity), Cmax, and Tmax (time to reach Cmax) are calculated for this compound in both periods using non-compartmental analysis.
-
Geometric mean ratios and 90% confidence intervals for AUC and Cmax are calculated to assess the magnitude of the interaction.
6. Safety Monitoring:
-
Adverse events, vital signs, electrocardiograms (ECGs), and clinical laboratory tests are monitored throughout the study.
Visualizations
Caption: this compound metabolic pathway and interaction with a CYP3A4/P-gp inhibitor.
Caption: Experimental workflow for a clinical drug-drug interaction study.
References
- 1. Pharmacokinetics and Safety of this compound and Midazolam Coadministration in Healthy Subjects | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. d-nb.info [d-nb.info]
- 4. Drug Interactions | Relevant Regulatory Guidance and Policy Documents | FDA [fda.gov]
- 5. Drug interaction between this compound and voriconazole after allogeneic hematopoietic cell transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 8. researchgate.net [researchgate.net]
- 9. firstwordpharma.com [firstwordpharma.com]
- 10. Evaluation of the inhibitory effects of itraconazole on this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Letermovir Resistance In Vitro Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the in vitro resistance of human cytomegalovirus (CMV) to Letermovir.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does resistance develop?
This compound is a non-nucleoside CMV inhibitor that targets the viral terminase complex, which is essential for cleaving and packaging viral DNA into capsids.[1][2] The terminase complex is composed of the proteins pUL51, pUL56, and pUL89.[1][3] this compound specifically inhibits the pUL56 subunit, thereby preventing the maturation of new virions.[1][2]
Resistance to this compound primarily arises from mutations in the UL56 gene, and less commonly in the UL89 gene.[4][5][6][7] These mutations alter the drug-binding site on the terminase complex, reducing the inhibitory effect of this compound.
Q2: We have identified a mutation in the UL56 gene of our CMV strain after in vitro selection with this compound. How can we determine if this mutation confers resistance?
To confirm that a specific UL56 mutation confers this compound resistance, you need to perform phenotypic testing. The gold-standard method is to introduce the mutation into a wild-type CMV laboratory strain using a bacterial artificial chromosome (BAC) clone.[8][9] The resulting recombinant virus is then tested for its susceptibility to this compound in a yield reduction assay to determine the 50% effective concentration (EC50).[8][9] An increased EC50 value compared to the wild-type strain indicates resistance.
Q3: Our in vitro selection experiments are not yielding high-level this compound resistance. What are we doing wrong?
Several factors can influence the development of this compound resistance in vitro:
-
Drug Concentration: Starting with escalating concentrations of this compound, beginning near the baseline EC50, is crucial for selecting resistance mutations.[4]
-
Passage Number: The emergence of resistance mutations can occur rapidly, sometimes within a few passages.[10] However, high-level resistance often requires multiple passages and the accumulation of several mutations.[4][6]
-
Viral Strain: The genetic background of the CMV strain used can influence the rate and pathways of resistance development.[4]
Q4: We detected a UL89 mutation in our this compound-resistant CMV strain. Is this significant?
While most this compound resistance mutations are found in UL56, some mutations in UL89 have been associated with low-level resistance or cross-resistance to other terminase inhibitors.[5] For example, the D344E mutation in UL89 has been shown to confer resistance to benzimidazole inhibitors and can slightly increase the EC50 for this compound.[5] However, some UL89 mutations, like D344Y, may render the virus nonviable.[8][11] Therefore, phenotypic analysis is essential to determine the significance of any UL89 mutation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No resistant mutants selected after multiple passages. | This compound concentration is too high, leading to complete inhibition of viral replication. | Start with a lower, sub-inhibitory concentration of this compound and gradually increase it in subsequent passages. |
| Selected mutants show only a low-level (2 to 5-fold) increase in EC50. | The selection pressure may not be sufficient to select for high-level resistance mutations, or the initial mutations confer only low-grade resistance. | Continue passaging the virus in the presence of escalating drug concentrations to select for additional mutations that may confer higher levels of resistance.[4][10] |
| Recombinant virus with a specific mutation is nonviable. | The mutation may be located in a critical functional domain of the protein, leading to a loss of function. This has been observed with the UL89 D344Y mutation.[8][11] | Confirm the sequence of your BAC clone to ensure no unintended mutations were introduced. If the sequence is correct, the mutation is likely lethal to the virus. |
| Inconsistent EC50 results between experiments. | Variations in cell culture conditions, virus stock titration, or the assay protocol itself. | Standardize all experimental parameters, including cell density, multiplicity of infection (MOI), and incubation times. Always include a wild-type control and a known resistant mutant as references in each assay. |
Data Presentation
Table 1: Phenotypic Susceptibility of CMV UL56 Mutants to this compound
| UL56 Mutation | EC50 Fold-Increase vs. Wild-Type | Reference |
| V231L | 5 to 8-fold | [4][8] |
| S229Y | 2-fold | [8][11] |
| M329I | No resistance | [8][11] |
| M329T | 4.5-fold | [8] |
| C325F/R/Y | >5,000-fold (Absolute resistance) | [4] |
| F261L | Low-grade resistance | [10] |
| C25F | 5.4-fold | [6] |
| V231L + C25F | 46-fold | [6] |
Table 2: Phenotypic Susceptibility of CMV UL89 Mutants to this compound
| UL89 Mutation | EC50 Fold-Increase vs. Wild-Type | Reference |
| D344E | 1.7 to 2.1-fold | [5] |
| N320H | <2-fold | [5] |
| M359I | <2-fold | [5] |
| D344Y | Nonviable | [8][11] |
Experimental Protocols
Protocol 1: In Vitro Selection of this compound-Resistant CMV
-
Cell and Virus Culture: Propagate human foreskin fibroblasts (HFFs) in appropriate media. Infect confluent HFF monolayers with a low passage clinical isolate or laboratory strain of CMV at a low multiplicity of infection (MOI) of 0.01.
-
Drug Application: After viral adsorption, add media containing this compound at a concentration equal to the EC50 of the wild-type virus.
-
Serial Passage: Monitor the culture for cytopathic effect (CPE). When 80-100% CPE is observed, harvest the virus and use it to infect fresh HFF monolayers.
-
Dose Escalation: In each subsequent passage, gradually increase the concentration of this compound. A common strategy is to double the concentration with each passage.[4]
-
Genotypic Analysis: At each passage, or when a significant increase in viral growth is observed at a given drug concentration, extract viral DNA and sequence the UL56 and UL89 genes to identify potential resistance mutations.
Protocol 2: Phenotypic Analysis using Recombinant BACmid System
-
Mutagenesis: Introduce the desired mutation(s) into a wild-type CMV BACmid using a galK-based recombination system.
-
BACmid DNA Preparation: Isolate the mutated BACmid DNA from E. coli.
-
Transfection: Transfect the purified BACmid DNA into permissive cells (e.g., HFFs) using a suitable transfection reagent.
-
Virus Stock Preparation: Monitor the transfected cells for CPE. Once CPE is evident, harvest the recombinant virus and prepare a high-titer stock.
-
EC50 Determination: Perform a yield reduction assay by infecting HFFs with the recombinant virus in the presence of serial dilutions of this compound. After a set incubation period (e.g., 7 days), quantify the viral yield (e.g., by qPCR or a reporter gene assay) to determine the EC50 value.[8][9]
Mandatory Visualizations
Caption: Mechanism of this compound action and resistance.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Introduction - Clinical Review Report: this compound (Prevymis) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. journals.asm.org [journals.asm.org]
- 5. Comparison of Cytomegalovirus Terminase Gene Mutations Selected after Exposure to Three Distinct Inhibitor Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. researchgate.net [researchgate.net]
- 8. Phenotypes of cytomegalovirus genetic variants encountered in a this compound clinical trial illustrate the importance of genotyping validation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Resistance Analysis in a Clinical Trial of Cytomegalovirus Prophylaxis for Hematopoietic Stem Cell Transplant Recipients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rapid In Vitro Evolution of Human Cytomegalovirus UL56 Mutations That Confer this compound Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phenotypes of cytomegalovirus genetic variants encountered in a this compound clinical trial illustrate the importance of genotyping validation - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Letermovir vs. Cidofovir for CMV: A Comparative Analysis in Preclinical Models
In the landscape of antiviral therapeutics for Cytomegalovirus (CMV) infections, particularly for immunocompromised patient populations, letermovir and cidofovir represent two distinct and critical options. While clinical data guide their use in patients, preclinical evaluations in animal models, such as humanized mouse models, provide foundational insights into their efficacy and mechanisms of action. This guide offers a comparative overview of this compound and cidofovir, drawing upon available experimental data from murine models of CMV infection.
Mechanism of Action: A Tale of Two Targets
The fundamental difference between this compound and cidofovir lies in their molecular targets within the CMV replication cycle.
This compound is a first-in-class antiviral that targets the CMV DNA terminase complex, which is essential for the cleavage of viral DNA concatemers and their packaging into new virions.[1][2][3] This complex is composed of multiple subunits, and this compound specifically inhibits the pUL56 subunit.[2][3] By disrupting this process, this compound prevents the formation of mature, infectious viral particles.[2][3] A key advantage of this unique mechanism is its specificity for CMV, with no activity against other herpesviruses.[1][3] Furthermore, it means there is no cross-resistance with antivirals that target viral DNA polymerase, such as cidofovir.[3][4]
Cidofovir , on the other hand, is a nucleotide analogue that inhibits viral DNA polymerase.[5][6][7][8] After being phosphorylated to its active diphosphate form by cellular enzymes, it acts as a competitive inhibitor of the viral DNA polymerase, disrupting viral DNA synthesis.[5][6][7] This mechanism is effective against a broader range of DNA viruses.[9]
Comparative Efficacy in Murine Models
| Drug | Mouse Model | CMV Strain | Key Efficacy Findings |
| This compound | Xenograft mouse infection model | Human Cytomegalovirus (HCMV) | - 50% effective dose (ED50): 3 mg/kg/day- 90% effective dose (ED90): 8 mg/kg/day[10] |
| Cidofovir | SCID mice with human retinal tissue implants | Human Cytomegalovirus (HCMV) | - Significant suppression of CMV replication[11] |
| BALB/c mice (myocarditis model) | Murine Cytomegalovirus (MCMV) | - Significantly reduced the acute phase of myocarditis when administered 24h post-infection.[12]- Reduced severity of the chronic phase of myocarditis.[12] | |
| BALB/c mice | Murine Cytomegalovirus (MCMV) | - Virus titers in multiple organs (lung, liver, spleen, kidney, pancreas, salivary gland) and blood were reduced by 3 to 5 log10-fold with oral ether lipid esters of cidofovir, comparable to parenteral cidofovir.[13] |
It is crucial to note that the differences in experimental models (xenograft vs. SCID with retinal implants vs. immunocompetent mice), CMV strains (human vs. murine), and drug formulations prevent a direct comparison of the quantitative efficacy data.
Experimental Protocols
This compound Xenograft Model Protocol
-
Animal Model : A xenograft mouse model of human cytomegalovirus infection was utilized.[10] Specific details on the mouse strain and the type of human tissue xenograft were not provided in the cited abstract.
-
Virus : The model used Human Cytomegalovirus (HCMV).[10]
-
Drug Administration : The route and frequency of this compound administration were not specified in the abstract.
-
Efficacy Assessment : The efficacy was determined by measuring the dose required to achieve a 50% (ED50) and 90% (ED90) reduction in a relevant viral parameter, likely viral load.[10]
Cidofovir SCID-hu Retinal Model Protocol
-
Animal Model : Severe combined immunodeficient (SCID) mice were surgically implanted with human retinal tissue in the anterior chamber of the eye.[11]
-
Virus : The human retinal tissue implants were subsequently infected with Human Cytomegalovirus (HCMV).[11]
-
Drug Administration : The specific dosage and route of administration for cidofovir were not detailed in the abstract.
-
Efficacy Assessment : The primary outcome was the suppression of CMV replication within the human retinal tissue.[11]
Cidofovir MCMV Myocarditis Model Protocol
-
Animal Model : Adult BALB/c mice were used.[12]
-
Virus : Mice were infected with Murine Cytomegalovirus (MCMV) to induce myocarditis.[12]
-
Drug Administration : Antiviral therapy with cidofovir was initiated at different time points, including 24 hours post-infection.[12]
-
Efficacy Assessment : Efficacy was evaluated by assessing the reduction in the severity of both acute and chronic myocarditis.[12]
Visualizing Mechanisms and Workflows
To further elucidate the distinct actions of these antivirals and the experimental approach, the following diagrams are provided.
Caption: Comparative mechanisms of action for this compound and cidofovir against CMV.
Caption: Generalized workflow for in vivo comparison of antiviral efficacy in a humanized mouse model.
Conclusion
This compound and cidofovir represent two powerful but distinct antiviral agents against CMV. This compound's novel mechanism of targeting the viral terminase complex offers high specificity and a lack of cross-resistance with DNA polymerase inhibitors. Cidofovir provides broad-spectrum activity against DNA viruses by inhibiting their DNA polymerase. While direct comparative data in a single humanized mouse model is lacking, the available preclinical evidence from various murine models underscores the potent anti-CMV activity of both compounds. Future head-to-head studies in advanced humanized mouse models would be invaluable for a more direct comparison of their in vivo efficacy and for further elucidating their potential roles in various clinical scenarios of CMV infection.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Introduction - Clinical Review Report: this compound (Prevymis) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. merckconnect.com [merckconnect.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Cidofovir - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 7. Cidofovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cidofovir | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 9. youtube.com [youtube.com]
- 10. [Pharmacological and clinical effects of this compound (Prevymis®), a novel anti-human cytomegalovirus prophylactic drug] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Efficacy of ganciclovir and cidofovir against human cytomegalovirus replication in SCID mice implanted with human retinal tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ganciclovir and Cidofovir Treatment of Cytomegalovirus-Induced Myocarditis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Oral Treatment of Murine Cytomegalovirus Infections with Ether Lipid Esters of Cidofovir - PMC [pmc.ncbi.nlm.nih.gov]
Letermovir and Sirolimus: An Additive Antiviral Effect Against Cytomegalovirus
A review of in vitro data on the combined use of letermovir and sirolimus for the management of cytomegalovirus (CMV) infection reveals a predominantly additive, rather than synergistic, antiviral effect. This guide provides a comprehensive comparison for researchers, scientists, and drug development professionals, summarizing the key experimental data and methodologies.
The management of CMV infection, a significant cause of morbidity and mortality in immunocompromised individuals, particularly allogeneic hematopoietic stem cell transplant (allo-HSCT) recipients, often involves combination prophylactic therapies.[1] this compound (LMV), a CMV terminase complex inhibitor, and sirolimus (SLM), an mTOR inhibitor with known anti-CMV activity, are frequently co-administered in clinical practice.[1][2] This has prompted in vitro investigations to determine if their combined use results in a synergistic antiviral effect.
Quantitative Data Summary
An in vitro study by Giménez et al. assessed the combined effect of this compound and sirolimus on CMV replication. The study determined the 50% effective concentration (EC50) for each compound individually and evaluated their interaction using a checkerboard assay. The results indicated an additive effect.[1][3]
| Compound | Mean EC50 (nM) | 95% Confidence Interval (nM) |
| This compound (LMV) | 2.44 | 1.66 - 3.60 |
| Sirolimus (SLM) | 1.40 | 0.41 - 4.74 |
Experimental Protocols
The primary method for evaluating the in vitro interaction between this compound and sirolimus was the checkerboard assay.[1][3]
Checkerboard Assay for Antiviral Activity
Objective: To assess the in vitro antiviral activity of this compound and sirolimus, both individually and in combination, against a specific strain of CMV.
Materials:
-
Cells: ARPE-19 (human retinal pigment epithelial cells)[1]
-
Compounds: this compound (concentrations ranging from 0.38 nM to 24 nM) and Sirolimus (concentrations ranging from 0.06 nM to 16 nM)[3]
-
Assay Plates: 96-well microplates
-
Culture Medium
Procedure:
-
Cell Seeding: ARPE-19 cells are seeded into 96-well microplates and cultured to form a confluent monolayer.
-
Drug Dilution: Serial dilutions of this compound are prepared vertically, and serial dilutions of sirolimus are prepared horizontally across the microplate. This creates a matrix of varying concentrations of both drugs. Control wells with each drug alone and no drugs are also included.
-
Virus Inoculation: The cell monolayers are infected with the CMV strain BADrUL131-Y.
-
Incubation: The plates are incubated to allow for viral replication.
-
Assessment of Viral Replication: The extent of viral replication is quantified. In the study by Giménez et al., this was likely done by measuring the expression of a viral protein (e.g., Immediate-Early Antigen) or by quantifying viral DNA.
-
Data Analysis: The percentage of viral growth inhibition compared to the no-drug control is calculated for each drug combination. The data is then analyzed using software such as MacSynergy II to determine the nature of the interaction (synergistic, additive, or antagonistic).[1]
Visualizing the Mechanisms and Workflow
To better understand the experimental process and the individual actions of these drugs, the following diagrams are provided.
Conclusion
The available in vitro evidence suggests that the combination of this compound and sirolimus has an additive, not synergistic, effect on the inhibition of CMV replication.[1][3] This indicates that the antiviral activity of the combination is what would be expected from the sum of their individual effects. While not demonstrating synergy, the additive nature of this combination is still clinically relevant. It supports the co-administration of these drugs for their respective primary indications (CMV prophylaxis for this compound and GvHD prophylaxis for sirolimus) without concerns of antagonistic interactions.[1] The use of both agents may contribute to the overall control of CMV in high-risk patient populations.[1] Future research could explore the clinical outcomes of patients receiving this combination therapy to further elucidate its real-world effectiveness.
References
Letermovir's Potency Against Ganciclovir-Resistant Cytomegalovirus: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro activity of letermovir and ganciclovir against cytomegalovirus (CMV), with a particular focus on ganciclovir-resistant strains. The emergence of CMV strains resistant to standard therapies like ganciclovir poses a significant challenge in immunocompromised patient populations. This compound, with its distinct mechanism of action, presents a promising alternative. This document summarizes key experimental data, outlines detailed methodologies, and visualizes the underlying biological pathways and experimental workflows.
Executive Summary
This compound demonstrates potent in vitro activity against cytomegalovirus, including strains that exhibit high-level resistance to ganciclovir. This efficacy is attributed to its unique mechanism of action, targeting the viral terminase complex, which is distinct from the viral DNA polymerase targeted by ganciclovir. Consequently, this compound remains effective against CMV strains harboring mutations in the UL97 and UL54 genes, the primary drivers of ganciclovir resistance. Experimental data consistently show that the 50% effective concentration (EC50) of this compound is largely unaffected by the presence of ganciclovir resistance mutations, while the EC50 of ganciclovir increases significantly in these strains.
Comparative In Vitro Activity
The following tables summarize the in vitro activity of this compound and ganciclovir against wild-type and ganciclovir-resistant CMV strains. The data, compiled from multiple studies, highlights the differential susceptibility of these viral variants to the two antiviral agents.
Table 1: In Vitro Activity Against CMV Strains with UL97 Mutations
| CMV Strain | UL97 Mutation | Ganciclovir EC50 (µM) | Fold-change vs. WT | This compound EC50 (nM) | Fold-change vs. WT | Reference |
| Wild-Type (AD169) | None | 1.1 - 1.6 | 1 | 2.1 - 5.0 | 1 | [1][2] |
| Mutant 1 | M460V | 13.4 | 9.1 | Not Reported | - | [2] |
| Mutant 2 | H520Q | 13.5 | 9.7 | Not Reported | - | [2] |
| Mutant 3 | A594V | 9.94 | 6.9 | Not Reported | - | [2] |
| Mutant 4 | L595S | 11.0 | 7.5 | Not Reported | - | [2] |
| Mutant 5 | C603W | 8.25 | 5.9 | Not Reported | - | [2] |
| GCV-Resistant Isolate | Multiple | >12 | >8 | Not Reported | - | [3] |
Table 2: In Vitro Activity Against CMV Strains with UL54 Mutations
| CMV Strain | UL54 Mutation | Ganciclovir EC50 (µM) | Fold-change vs. WT | This compound EC50 (nM) | Fold-change vs. WT | Reference |
| Wild-Type (AD169) | None | 1.1 - 1.6 | 1 | 2.1 - 5.0 | 1 | [1][2] |
| Mutant 1 | D515Y | 3.7 | 3.2 | Not Reported | - | [4] |
| Mutant 2 | L516P | 5.0 | 4.4 | Not Reported | - | [4] |
| GCV-Resistant Isolate | Multiple | >12 | >8 | Not Reported | - | [3] |
Note: EC50 values can vary between studies due to differences in cell lines, viral strains, and assay conditions. The fold-change provides a relative measure of resistance.
Mechanisms of Action and Resistance
The differential activity of this compound and ganciclovir stems from their distinct molecular targets within the CMV replication cycle.
Ganciclovir: Ganciclovir is a nucleoside analog that requires phosphorylation to its active triphosphate form to inhibit the viral DNA polymerase (encoded by the UL54 gene).[5][6] The initial and critical phosphorylation step is catalyzed by the viral protein kinase pUL97.[5] Resistance to ganciclovir primarily arises from mutations in the UL97 gene, which impair this initial phosphorylation, or less commonly, from mutations in the UL54 gene that alter the drug's interaction with the DNA polymerase.[7][8]
This compound: In contrast, this compound is a non-nucleoside inhibitor that targets the CMV terminase complex, specifically the pUL56 subunit.[9][10] This complex is essential for the cleavage of viral DNA concatemers and their packaging into new virions.[10] By inhibiting the terminase complex, this compound prevents the formation of infectious viral particles.[10] Resistance to this compound is associated with mutations in the UL56 gene.[7] Due to this different mechanism, this compound does not exhibit cross-resistance with DNA polymerase inhibitors.[9]
Caption: Mechanism of action of ganciclovir.
Caption: Mechanism of action of this compound.
Experimental Protocols
The determination of in vitro drug susceptibility of CMV is most commonly performed using a Plaque Reduction Assay (PRA). The following is a generalized protocol synthesized from established methodologies.[3][11]
Plaque Reduction Assay (PRA) for CMV Drug Susceptibility
1. Cell Culture and Virus Preparation:
-
Human foreskin fibroblast (HFF) cells are cultured in appropriate media (e.g., Eagle's Minimum Essential Medium supplemented with fetal bovine serum and antibiotics) and seeded into 24- or 96-well plates to form a confluent monolayer.[3]
-
CMV laboratory strains or clinical isolates are propagated in HFF cells. For cell-associated viruses, infected cells are harvested and used to prepare the viral inoculum. For cell-free virus, the supernatant from infected cell cultures is collected and clarified.[3]
-
The virus stock is titrated to determine the plaque-forming units (PFU) per milliliter to ensure a consistent viral inoculum for the assay.[3]
2. Drug Preparation:
-
Stock solutions of this compound and ganciclovir are prepared in a suitable solvent (e.g., DMSO) and then serially diluted in cell culture medium to achieve the desired final concentrations for the assay.[3]
3. Infection and Drug Treatment:
-
The confluent HFF cell monolayers are infected with a standardized amount of CMV (typically 50-100 PFU per well).[3]
-
After a 90-minute adsorption period at 37°C to allow for viral entry, the inoculum is removed.[3]
-
The cells are then overlaid with a semi-solid medium (e.g., agarose or methylcellulose) containing the various dilutions of the antiviral drugs or a drug-free control. The semi-solid overlay restricts the spread of the virus to adjacent cells, resulting in the formation of localized plaques.[3]
4. Incubation and Plaque Visualization:
-
The plates are incubated at 37°C in a CO2 incubator for 7-14 days, allowing for the formation of visible plaques.[3]
-
After the incubation period, the cells are fixed (e.g., with 10% formalin) and stained (e.g., with crystal violet).[3]
-
The plaques, which appear as clear zones where cells have been lysed by the virus, are then counted under a microscope.[3]
5. Data Analysis:
-
The number of plaques in the drug-treated wells is compared to the number of plaques in the control (no drug) wells.
-
The EC50 value is calculated, which is the drug concentration that reduces the number of plaques by 50% compared to the control. This is typically determined by plotting the percentage of plaque reduction against the drug concentration and using regression analysis.[3]
References
- 1. Novel Method Based on Real-Time Cell Analysis for Drug Susceptibility Testing of Herpes Simplex Virus and Human Cytomegalovirus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differentiated Levels of Ganciclovir Resistance Conferred by Mutations at Codons 591 to 603 of the Cytomegalovirus UL97 Kinase Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Emergence of this compound resistance in a lung transplant recipient with ganciclovir-resistant cytomegalovirus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neutropenia/Leukopenia and Viral Resistance with this compound (LET) vs Valganciclovir (VGCV) as Cytomegalovirus (CMV) Prophylaxis in Adult Kidney Transplant Recipients (KTRs): Results of a Pivotal Randomized Phase 3 Trial - American Transplant Congress [atc.digitellinc.com]
- 6. Antiviral therapy for human cytomegalovirus - Human Herpesviruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. CMV Drug Resistance, Rapid UL97, UL54 and UL56 [testguide.labmed.uw.edu]
- 8. CMV Drug Resistance UL97 and UL54 [testguide.labmed.uw.edu]
- 9. In vitro activity of this compound against human cytomegalovirus isolates with different drug susceptibility phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Letermovir in Combination with mTOR Inhibitors for Cytomegalovirus (CMV) Management: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytomegalovirus (CMV), a ubiquitous betaherpesvirus, remains a significant cause of morbidity and mortality in immunocompromised individuals, particularly transplant recipients. Standard antiviral therapies often target the viral DNA polymerase, but are associated with toxicities and the emergence of drug resistance. Letermovir, a first-in-class antiviral agent, offers a novel mechanism of action by inhibiting the CMV DNA terminase complex.[1][2] Concurrently, mammalian target of rapamycin (mTOR) inhibitors, such as sirolimus and everolimus, used for immunosuppression in transplant patients, have demonstrated intrinsic anti-CMV activity.[3][4] This has led to growing interest in the potential of combination therapy with this compound and mTOR inhibitors for improved CMV prevention and treatment.
This guide provides a comprehensive comparison of the available data on this compound in combination with mTOR inhibitors for CMV, focusing on in vitro efficacy, mechanisms of action, pharmacokinetic interactions, and relevant experimental protocols.
Mechanism of Action: A Dual-Pronged Attack on CMV Replication
The combination of this compound and mTOR inhibitors presents a compelling strategy against CMV due to their distinct and potentially complementary mechanisms of action.
This compound: This antiviral agent specifically targets the CMV DNA terminase complex, which is composed of pUL51, pUL56, and pUL89 subunits.[2][5] By binding to this complex, this compound prevents the cleavage of CMV DNA concatemers into unit-length genomes, a crucial step for packaging the viral DNA into new virions.[1][2] This disruption of viral maturation effectively halts the production of infectious viral particles.[1]
mTOR Inhibitors (Sirolimus and Everolimus): These drugs inhibit the mTOR signaling pathway, a central regulator of cell growth, proliferation, and metabolism.[6][7] CMV is known to activate the mTOR pathway to support its replication by promoting protein synthesis and other metabolic processes necessary for viral production.[8][9] By inhibiting mTOR, sirolimus and everolimus can suppress CMV replication.[3][4]
The following diagram illustrates the points of inhibition for both this compound and mTOR inhibitors within the CMV replication cycle and the host cell's signaling pathway.
References
- 1. This compound Treatment of Human Cytomegalovirus Infection Antiinfective Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. In vitro assessment of the combined effect of this compound and sirolimus on cytomegalovirus replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro assessment of the combined effect of this compound and sirolimus on cytomegalovirus replication - PMC [pmc.ncbi.nlm.nih.gov]
- 5. unmc.edu [unmc.edu]
- 6. cusabio.com [cusabio.com]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. researchgate.net [researchgate.net]
- 9. New Cell-Signaling Pathways for Controlling Cytomegalovirus Replication - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Letermovir: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety, logistical, and procedural guidance for the proper disposal of Letermovir, an antiviral agent. It is intended for researchers, scientists, and drug development professionals to ensure safe handling and compliance with environmental regulations.
This compound, along with any contaminated labware, must be managed as a hazardous pharmaceutical waste due to its potential health risks. Improper disposal, such as sewering or discarding in general waste, is prohibited and can pose risks to the environment.[1][2][3] The primary recommended method for disposal is controlled incineration.[1][4]
Hazard Profile of this compound
This compound is classified with specific health hazards that necessitate careful handling and disposal. All personnel must review the Safety Data Sheet (SDS) before handling the compound.[5][6][7]
| Hazard Classification | GHS Category | Description | Citations |
| Reproductive Toxicity | Category 2 | H361d: Suspected of damaging the unborn child. | [5][6][7][8] |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 | H373: May cause damage to organs (Liver, spleen, Blood) through prolonged or repeated exposure if swallowed. | [5][6][7][8] |
| Combustible Dust | Not Applicable | May form combustible dust concentrations in air if small particles are generated. | [5] |
Step-by-Step Disposal Protocol
This protocol outlines the required steps for the safe disposal of this compound from a laboratory setting.
Step 1: Personal Protective Equipment (PPE) Before handling this compound waste, ensure appropriate PPE is worn.
-
Gloves: Chemical-resistant gloves are mandatory.[1]
-
Eye Protection: Wear safety goggles with side-shields.[1]
-
Lab Coat/Protective Clothing: A lab coat or impervious clothing should be worn to prevent skin contact.[5][7]
-
Respiratory Protection: If there is a risk of dust or aerosol formation, use appropriate respiratory protection.[1]
Step 2: Waste Segregation and Collection Proper segregation is critical to ensure compliant disposal.
-
Identify Waste: Collect all materials contaminated with this compound, including:
-
Expired or unused this compound solid formulation or solutions.[5]
-
Contaminated labware (e.g., vials, pipette tips, flasks).
-
Contaminated PPE (gloves, disposable coats).
-
-
Use Designated Containers: Place all this compound waste into a dedicated, properly labeled hazardous waste container.[1][2] The container must be:
-
Structurally sound and compatible with chemical waste.
-
Kept closed except when adding waste.
-
Labeled with the words "Hazardous Waste Pharmaceuticals".[9]
-
Step 3: Handling Contaminated Containers and Packaging
-
Empty Containers: Containers that held this compound must be handled as hazardous waste.[1] To be considered "empty" under federal regulations, they may require triple rinsing. The rinsate must be collected and managed as hazardous waste.[1]
-
Contaminated Packaging: Alternatively, punctured packaging can be disposed of in a sanitary landfill to prevent reuse.[1]
Step 4: Storage Prior to Disposal
-
Secure Storage: Store the sealed hazardous waste container in a designated, secure area away from incompatible materials, such as strong oxidizing agents.[1][6]
-
Locked Storage: Safety data sheets recommend storing this compound in a locked-up area. This practice should extend to its waste products.[5][6][7]
Step 5: Final Disposal
-
Professional Disposal Service: Arrange for waste pickup with a licensed chemical or medical waste disposal company. These services are equipped to transport and dispose of hazardous pharmaceutical waste in compliance with regulations.[4][10]
-
Controlled Incineration: The required method of disposal is high-temperature incineration at a permitted facility.[1][4][10] This process ensures the complete destruction of the active pharmaceutical ingredient.[4]
-
Prohibited Actions:
Experimental Protocols
The disposal of chemical substances like this compound is governed by established regulatory safety protocols rather than experimental procedures. The methodologies provided in Safety Data Sheets (SDS) and by environmental agencies are based on risk assessment and chemical properties to ensure safety and environmental protection. No experimental protocols for the disposal of this compound were cited in the reviewed literature. Personnel are required to follow the procedural guidance outlined by the manufacturer's SDS and local, state, and federal regulations.[12]
This compound Disposal Workflow
The following diagram illustrates the decision-making process and required steps for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. Types of Pharmaceutical Waste and How to Dispose of Them | VLS [vlses.com]
- 3. Hazardous waste management at healthcare facilities | | Wisconsin DNR [dnr.wisconsin.gov]
- 4. Pharmaceutical Incinerators For Waste Disposal | Inciner8 [inciner8.com]
- 5. merck.com [merck.com]
- 6. merck.com [merck.com]
- 7. merck.com [merck.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 10. Comprehensive Guide to Medical Waste Incineration by Stericycle | Stericycle [stericycle.com]
- 11. Treatment and Disposal of Regulated Medical Waste | Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 12. epa.gov [epa.gov]
Safeguarding Researchers: A Comprehensive Guide to Handling Letermovir
Essential guidance for the safe handling, management, and disposal of Letermovir in a laboratory setting, ensuring the protection of researchers and the integrity of scientific work.
For researchers, scientists, and drug development professionals, adherence to stringent safety protocols is paramount, especially when handling potent pharmaceutical compounds like this compound. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure research environment.
This compound is an antiviral agent primarily used for the prophylaxis of cytomegalovirus (CMV) infection. In the laboratory, it is a solid compound that can present hazards if not handled correctly. The primary risks are associated with its potential reproductive toxicity and organ damage through prolonged or repeated exposure.[1][2] Furthermore, if handled in a way that generates fine particles, it may form combustible dust concentrations in the air.[1]
Hazard Identification and Personal Protective Equipment (PPE)
Understanding the specific hazards associated with this compound is the first step in establishing a safe handling protocol. Based on Safety Data Sheets (SDS), the following table summarizes the key hazards.
| Hazard Class | GHS Category | Hazard Statement |
| Reproductive Toxicity | Category 2 | H361d: Suspected of damaging the unborn child.[1][2][3] |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 | H373: May cause damage to organs (Liver, spleen, Blood) through prolonged or repeated exposure if swallowed.[1][2][3] |
| Combustible Dust | Not Applicable | May form combustible dust concentrations in air if small particles are generated.[1] |
| Acute Toxicity (Oral, Dermal, Inhalation) | Category 4 | H302: Harmful if swallowed. H312: Harmful in contact with skin. H332: Harmful if inhaled.[4] |
Note: Hazard classifications may vary slightly between suppliers.
To mitigate these risks, the use of appropriate Personal Protective Equipment (PPE) is mandatory. The following table outlines the recommended PPE for handling this compound.
| Exposure Route | Required PPE | Specifications and Best Practices |
| Dermal (Skin) | Protective Gloves | Use chemical-impermeable gloves (e.g., nitrile). Change gloves immediately if contaminated, torn, or punctured. Avoid wearing gloves outside the immediate work area.[3] |
| Lab Coat / Gown | Wear a work uniform or laboratory coat. Ensure it is fully buttoned. Remove before leaving the laboratory.[1] | |
| Ocular (Eyes) | Safety Glasses / Goggles | Wear safety glasses with side shields. If the process may generate dust, mists, or aerosols, chemical safety goggles are required.[1] |
| Face | Face Shield | A face shield should be worn in addition to goggles if there is a potential for direct contact with the face (e.g., splashes, significant dust generation).[1] |
| Respiratory | Engineering Controls | Handle in a well-ventilated place. Use a chemical fume hood or other ventilated enclosure to minimize dust generation and accumulation.[1][3] |
| Respiratory Protection | If engineering controls are not sufficient to control airborne concentrations, a NIOSH-approved respirator appropriate for the exposure level should be used. |
No specific occupational exposure limits (OELs) have been established for this compound. Therefore, it is critical to handle it as a potent compound and minimize exposure through diligent use of engineering controls and PPE.
Operational Plans: Safe Handling and Disposal
Engineering Controls and Hygiene:
-
Ventilation: All procedures that may generate this compound dust, such as weighing or reconstituting the solid, must be performed in a certified chemical fume hood, ventilated balance enclosure, or glove box.
-
Hygiene: Eye flushing systems and safety showers must be readily accessible in the work area.[1] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the compound and before leaving the lab.[4]
-
Static Discharge: Take precautionary measures against static discharges, as they can ignite combustible dust.[1]
Disposal Plan:
-
Waste Collection: All disposable materials contaminated with this compound (e.g., gloves, weigh paper, pipette tips) should be collected in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Disposal Method: The contents and the container must be disposed of through an approved waste disposal plant.[1][3] Adhere strictly to all local, state, and federal regulations for chemical waste disposal. Do not let the chemical enter drains.[3]
Procedural Guidance: this compound Spill Response
In the event of a spill, immediate and correct action is crucial to prevent exposure and contamination.
Step-by-Step Spill Cleanup Protocol:
-
Evacuate and Alert: Immediately alert others in the area. Evacuate non-essential personnel from the spill zone.
-
Assess the Spill: Determine the extent of the spill and if you have the appropriate training and materials to clean it up safely. For large or unmanageable spills, contact your institution's Environmental Health and Safety (EHS) department immediately.
-
Don PPE: At a minimum, wear a lab coat, double nitrile gloves, and chemical safety goggles. A face shield may be necessary.
-
Contain the Spill:
-
For Solid Spills: Gently cover the spill with absorbent pads or a dry, inert material like sand or vermiculite to prevent dust from becoming airborne. Avoid dry sweeping.
-
For Liquid Spills (Solutions): Cover the spill with absorbent material, working from the outside in to prevent spreading.
-
-
Clean the Area:
-
Carefully collect the absorbed material using non-sparking tools (e.g., plastic dustpan and brush).[3]
-
Place all contaminated materials into a labeled hazardous waste container.
-
Decontaminate the spill area. Use a suitable cleaning agent (e.g., soap and water, followed by 70% ethanol), ensuring it is compatible with the surface.
-
-
Dispose of Waste: Seal the hazardous waste container and dispose of it according to your institution's established procedures.
-
Post-Cleanup: Remove and dispose of contaminated PPE as hazardous waste. Wash hands and any exposed skin thoroughly. Document the spill and response according to laboratory and institutional protocols.
Caption: Workflow for responding to a this compound spill in a laboratory setting.
First Aid Measures
In case of accidental exposure, immediate action is critical.
| Exposure Type | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[3] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Get medical attention.[1][5] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical attention if irritation persists.[3][5] |
| Ingestion | DO NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[3] |
By implementing these safety measures and operational plans, research institutions can build a foundation of trust and safety, ensuring that scientific advancement does not come at the cost of researcher well-being.
References
- 1. Cytomegalovirus prophylaxis with this compound in pediatric (birth to <18 years of age) hematopoietic cell transplant recipients: pharmacokinetics, efficacy, and safety results of a Phase 2b study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. onclive.com [onclive.com]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Exposure-Response Analyses of this compound Following Oral and Intravenous Administration in Allogeneic Hematopoietic Cell Transplantation Recipients - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
